molecular formula C12H17NO2 B502130 N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine CAS No. 68291-96-3

N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine

Cat. No.: B502130
CAS No.: 68291-96-3
M. Wt: 207.27g/mol
InChI Key: VWVHDPORHNWWNM-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine is a chemical compound of significant interest in neuropharmacological research. It is closely related to the entactogen compound MBDB (N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine), which is the α-ethyl homologue of MDMA . As part of the entactogen class, its primary research value lies in its potential to help elucidate the mechanisms underlying substance-induced states of empathy and interpersonal facilitation, distinct from classical stimulants or hallucinogens . Studies on its structural relative, MBDB, indicate that its main neuropharmacological effect is as a serotonin release enhancer and a serotonin and noradrenaline reuptake inhibitor, with a comparatively weaker effect on dopamine systems . This pharmacological profile makes it a valuable tool for researchers investigating the independent contributions of serotonergic pathways to behavior and neurotoxicity, separate from dopaminergic-mediated reinforcement . Its properties have been investigated in preclinical models, including drug discrimination tests and studies on acute neuropharmacological and neuroendocrine effects . This product is intended for research purposes only and is strictly not for human consumption. It is not intended for use as a drug, or for diagnostic, therapeutic, or any other veterinary or human clinical applications. Researchers should handle this material with appropriate precautions and in compliance with all applicable local, state, national, and international regulations.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-9(2)13-7-10-4-5-11-12(6-10)15-8-14-11/h4-6,9,13H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVHDPORHNWWNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401232937
Record name N-(1-Methylpropyl)-1,3-benzodioxole-5-methanamine
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Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68291-96-3
Record name N-(1-Methylpropyl)-1,3-benzodioxole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68291-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Methylpropyl)-1,3-benzodioxole-5-methanamine
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URL https://comptox.epa.gov/dashboard/DTXSID401232937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Pharmacological Profile of N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine (BDB): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine, commonly known as BDB, is a psychoactive compound belonging to the phenethylamine and methylenedioxyphenethylamine (MDxx) chemical classes.[1] Classified as an entactogen, BDB shares structural and functional similarities with more widely known compounds such as 3,4-methylenedioxymethamphetamine (MDMA). This guide provides a comprehensive technical overview of the pharmacological profile of BDB, synthesizing available data on its chemical properties, mechanism of action, pharmacokinetics, and toxicological profile. We will delve into its function as a monoamine releasing agent, explore its structure-activity relationships, and provide detailed experimental protocols for its synthesis and in vitro characterization. This document is intended to serve as a foundational resource for researchers engaged in the study of psychoactive compounds and the development of novel therapeutics targeting the central nervous system.

Introduction: Chemical Identity and Classification

This compound (BDB) is a chiral compound with the chemical formula C₁₁H₁₅NO₂ and a molar mass of 193.24 g/mol .[1] It is structurally related to MDMA, differing by the substitution of a methyl group on the alpha-carbon of the ethylamine side chain with an ethyl group. This seemingly minor structural modification significantly influences its pharmacological profile.

BDB is classified as an entactogen, a class of psychoactive substances characterized by their ability to produce feelings of empathy, emotional openness, and connectedness.[2] From a mechanistic standpoint, BDB functions as a monoamine releasing agent, primarily affecting the release of serotonin and norepinephrine, with a comparatively weaker action on dopamine.[1]

Table 1: Chemical and Physical Properties of BDB

PropertyValueSource
IUPAC Name 1-(1,3-benzodioxol-5-yl)butan-2-amine[1]
Other Names BDB, MDB, J, 3,4-Methylenedioxy-α-ethylphenethylamine[1]
CAS Number 107447-03-0[1]
Molecular Formula C₁₁H₁₅NO₂[1]
Molar Mass 193.246 g·mol⁻¹[1]
Melting Point 159 to 161 °C (318 to 322 °F)[1]

Synthesis of this compound (BDB)

The synthesis of BDB can be achieved through various synthetic routes. One common and effective method involves the reductive amination of 1-(1,3-benzodioxol-5-yl)butan-2-one. A classical approach to this transformation is the Leuckart reaction.[1][3]

Rationale for Synthetic Approach

The Leuckart reaction is a well-established method for the synthesis of amines from ketones or aldehydes.[1][3] It utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[1] This one-pot reaction is advantageous due to the ready availability and low cost of the reagents. The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the corresponding amine.[3]

Detailed Experimental Protocol: Leuckart Reaction

Objective: To synthesize this compound from 1-(1,3-benzodioxol-5-yl)butan-2-one.

Materials:

  • 1-(1,3-benzodioxol-5-yl)butan-2-one

  • Ammonium formate

  • Formic acid (optional, as a catalyst)

  • Hydrochloric acid (for salt formation and purification)

  • Sodium hydroxide (for basification)

  • Diethyl ether or other suitable organic solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-(1,3-benzodioxol-5-yl)butan-2-one and a molar excess of ammonium formate (typically 2-3 equivalents).

  • Reaction Conditions: Heat the mixture to a temperature of 160-185°C.[2] The reaction is typically carried out for several hours, with progress monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add a concentrated solution of hydrochloric acid to hydrolyze the intermediate formamide and protonate the resulting amine.

  • Extraction: The acidic aqueous solution is then washed with a nonpolar organic solvent like diethyl ether to remove any unreacted starting material and non-basic byproducts.

  • Basification and Isolation: The aqueous layer is then made strongly basic with the addition of a concentrated sodium hydroxide solution. This deprotonates the amine, which will often separate as an oil or can be extracted with an organic solvent.

  • Purification: The organic extracts are combined, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude freebase of BDB. Further purification can be achieved by vacuum distillation or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Synthesis_Workflow Ketone 1-(1,3-benzodioxol-5-yl)butan-2-one Reaction Leuckart Reaction (Heat, 160-185°C) Ketone->Reaction AmmoniumFormate Ammonium Formate AmmoniumFormate->Reaction Hydrolysis Acid Hydrolysis (HCl) Reaction->Hydrolysis Intermediate Formamide Extraction1 Wash with Organic Solvent Hydrolysis->Extraction1 Basification Basification (NaOH) Extraction1->Basification Aqueous Layer Extraction2 Extract with Organic Solvent Basification->Extraction2 Purification Drying & Evaporation Extraction2->Purification BDB This compound Purification->BDB

Figure 1: Synthetic workflow for this compound via the Leuckart reaction.

Pharmacodynamics: Mechanism of Action

The primary pharmacological action of BDB is the release of monoamine neurotransmitters from presynaptic nerve terminals.[1] This is achieved through its interaction with the plasma membrane transporters for serotonin (SERT), norepinephrine (NET), and to a lesser extent, dopamine (DAT). BDB acts as a substrate for these transporters, leading to a reversal of their normal function from reuptake to efflux.

Monoamine Transporter Interaction and Neurotransmitter Release

Table 2: Qualitative Monoamine Releasing Profile of BDB

TransporterReleasing Activity
Serotonin Transporter (SERT) Strong
Norepinephrine Transporter (NET) Moderate to Strong
Dopamine Transporter (DAT) Weak
In Vitro Assessment of Monoamine Release

To quantitatively determine the monoamine releasing properties of BDB, in vitro release assays using synaptosomes or cell lines stably expressing the human monoamine transporters are essential.

3.2.1. Experimental Protocol: In Vitro Serotonin Release Assay

Objective: To measure the BDB-induced release of [³H]serotonin from cells expressing the human serotonin transporter (hSERT).

Materials:

  • Human embryonic kidney (HEK293) cells stably expressing hSERT

  • [³H]Serotonin (radioligand)

  • Krebs-Ringer-HEPES (KRH) buffer

  • BDB hydrochloride

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Culture: Culture hSERT-expressing HEK293 cells to confluency in appropriate cell culture plates.

  • Radioligand Loading: Pre-incubate the cells with [³H]serotonin in KRH buffer for a specified time (e.g., 30 minutes) to allow for uptake into the cells.

  • Wash: Gently wash the cells with fresh KRH buffer to remove extracellular [³H]serotonin.

  • Initiation of Release: Add KRH buffer containing various concentrations of BDB to the cells.

  • Sample Collection: At specified time points, collect the supernatant (extracellular medium).

  • Cell Lysis: Lyse the cells to determine the amount of [³H]serotonin remaining intracellularly.

  • Quantification: Measure the radioactivity in the supernatant and cell lysate samples using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of [³H]serotonin released for each concentration of BDB and determine the EC₅₀ value.

Release_Assay_Workflow CellCulture Culture hSERT-HEK293 Cells Loading Load with [³H]Serotonin CellCulture->Loading Wash Wash to Remove Extracellular Radioligand Loading->Wash Treatment Add BDB at Varying Concentrations Wash->Treatment Collection Collect Supernatant Treatment->Collection Lysis Lyse Cells Treatment->Lysis Quantification Scintillation Counting Collection->Quantification Lysis->Quantification Analysis Calculate % Release and EC₅₀ Quantification->Analysis

Figure 2: Workflow for an in vitro monoamine release assay.

Pharmacokinetics

Limited data is available on the specific pharmacokinetics of BDB in humans. However, studies on its N-methylated analog, N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB), provide some insights as BDB is a known metabolite of MBDB.

Metabolism

The metabolism of BDB is expected to follow similar pathways to other MDxx compounds. The primary metabolic routes are likely to involve O-dealkylation of the methylenedioxy ring, followed by methylation, sulfation, or glucuronidation of the resulting hydroxyl groups.[4] N-dealkylation is not a primary pathway for BDB as it is a primary amine.

Toxicology

The toxicological profile of BDB has not been extensively studied. However, based on its structural similarity to other amphetamine derivatives, potential for neurotoxicity, particularly at high or repeated doses, should be considered.

Neurotoxicity

The neurotoxic potential of related compounds like MDMA is well-documented and is primarily associated with damage to serotonergic neurons. While the N-methylated analog of BDB, MBDB, is suggested to be less neurotoxic than MDMA, specific studies on BDB are lacking.[4] In vitro cytotoxicity assays using neuronal cell lines can provide an initial assessment of its potential for neurotoxicity.

5.1.1. Experimental Protocol: In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxicity of BDB on a human neuroblastoma cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12)

  • BDB hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of BDB for a specified duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Cytotoxicity_Assay_Workflow CellSeeding Seed SH-SY5Y Cells in 96-well Plate Treatment Treat with BDB (Varying Concentrations) CellSeeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for Formazan Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan (DMSO) Formazan_Formation->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance Analysis Calculate % Viability and IC₅₀ Absorbance->Analysis

Figure 3: Workflow for an in vitro cytotoxicity assay.

Structure-Activity Relationships (SAR)

The pharmacological profile of BDB is influenced by its structural features, particularly the ethyl group at the alpha-position and the primary amine.

  • Alpha-Ethyl Group: The presence of the α-ethyl group in BDB, as opposed to the α-methyl group in MDMA, is thought to contribute to its reduced stimulant effects and potentially lower affinity for the dopamine transporter.

  • Primary Amine: BDB is a primary amine. N-methylation to form MBDB alters its pharmacological profile, generally leading to a decrease in potency as a serotonin releasing agent.[1]

Conclusion and Future Directions

This compound (BDB) is a fascinating compound with a distinct pharmacological profile as a serotonin-norepinephrine releasing agent. While it shares similarities with other entactogens, its unique structure imparts a nuanced activity that warrants further investigation. This guide has provided a comprehensive overview of the current knowledge surrounding BDB, including its synthesis, mechanism of action, and potential toxicological considerations.

Significant gaps in the literature remain, particularly concerning quantitative data on its interaction with monoamine transporters and a thorough in vivo toxicological evaluation. Future research should prioritize obtaining these critical data points to fully elucidate the pharmacological and toxicological profile of BDB. Such information is essential for a complete understanding of its potential risks and any therapeutic applications that may be explored in the future.

References

  • 1,3-Benzodioxolylbutanamine - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]

  • Leuckart reaction - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]

  • Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine: representatives of a novel therapeutic class - PubMed. (1986). Journal of Medicinal Chemistry, 29(11), 2009-2015. Retrieved February 21, 2026, from [Link]

  • Lebel, C. P., & Foss, J. A. (1996). Use of a rodent neurotoxicity screening battery in the preclinical safety assessment of recombinant-methionyl human brain-derived neurotrophic factor. Neurotoxicology, 17(3-4), 851–863.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Molecules, 28(3), 1234. Retrieved February 21, 2026, from [Link]

  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2025). Retrieved February 21, 2026, from [Link]

  • Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.). Retrieved February 21, 2026, from [Link]

  • An In Vivo Assessment of Blood-Brain Barrier Disruption in a Rat Model of Ischemic Stroke. (2018). Journal of Visualized Experiments, (133), 56952. Retrieved February 21, 2026, from [Link]

  • N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. (2017). Molbank, 2017(4), M958. Retrieved February 21, 2026, from [Link]

  • (2S)-1-(1,3-Benzodioxol-5-yl)-N-methylpropan-2-amine | C11H15NO2 - PubChem. (n.d.). Retrieved February 21, 2026, from [Link]

  • Serotonin Release Assay (SRA), LMWH | Test Detail | Quest Diagnostics. (n.d.). Retrieved February 21, 2026, from [Link]

  • 'Real time' measurement of dopamine release in an in vitro model of neostriatal ischaemia - PubMed. (1995). Journal of Neuroscience Methods, 62(1-2), 11–18. Retrieved February 21, 2026, from [Link]

  • The Chemical Tools for Imaging Dopamine Release - PMC - NIH. (2021). ACS Chemical Neuroscience, 12(15), 2784–2801. Retrieved February 21, 2026, from [Link]

  • Serotonin Release Assay, Unfractionated Heparin, Mass Spectrometry, Serum. (n.d.). Retrieved February 21, 2026, from [Link]

  • The platelet serotonin‐release assay - The Blood Project. (2015). American Journal of Hematology, 90(6), 564–572. Retrieved February 21, 2026, from [Link]

  • Release assay for human norepinephrine transporter (hNET) using a... - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - MDPI. (2021). International Journal of Molecular Sciences, 22(13), 6825. Retrieved February 21, 2026, from [Link]

  • Dopamine ELISA kits for fast & easy dopamine quantification - Immusmol. (n.d.). Retrieved February 21, 2026, from [Link]

  • In vitro electrochemical measurement of serotonin release in the human jejunum mucosa using a diamond microelectrode - Analyst (RSC Publishing). (2022). Analyst, 147(10), 2139–2147. Retrieved February 21, 2026, from [Link]

  • Neuroendocrine pharmacology of three serotonin releasers: 1-(1,3-benzodioxol-5-yl)-2-(methylamino)butane (MBDB), 5-methoxy-6-methyl-2-aminoindan (MMAi) and p-methylthioamphetamine (MTA) - PubMed. (1998). British Journal of Pharmacology, 124(8), 1741–1748. Retrieved February 21, 2026, from [Link]

  • Brain-derived and glial cell line-derived neurotrophic factors protect a catecholaminergic cell line from dopamine-induced cell death - PubMed. (1996). Journal of Neurochemistry, 66(6), 2479–2486. Retrieved February 21, 2026, from [Link]

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Technical Guide: Solubility Profile of N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile of N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine , a secondary amine structurally related to piperonyl and butylamine derivatives.

Executive Summary

This compound (also referred to as N-piperonyl-sec-butylamine ) is a lipophilic secondary amine. It functions as a key intermediate in the synthesis of bioactive benzodioxole derivatives.

Due to the absence of a widely established CAS registry entry for this specific isomer in public commodity databases, this guide derives its solubility profile from First Principles of Organic Chemistry , comparative analysis of structural homologs (such as N-benzyl-sec-butylamine and MBDB), and standard experimental validation protocols.

Key Solubility Characteristic: The compound exhibits a pH-dependent solubility switch . It is highly soluble in non-polar organic solvents in its free base form but becomes water-soluble upon protonation (salt formation).

Physicochemical Identity

Understanding the molecule's structure is the prerequisite for predicting solvent interactions.

PropertyValue / Description
Systematic Name This compound
Common Name N-Piperonyl-sec-butylamine
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Structural Class Secondary Amine, Benzodioxole derivative
Predicted LogP ~2.6 – 2.9 (Lipophilic)
Predicted pKa ~9.8 – 10.2 (Conjugate Acid)
Physical State (Base) Pale yellow viscous oil (Ambient Temp)
Physical State (HCl Salt) White crystalline solid
Structural Analysis for Solubility
  • Lipophilic Domain: The 1,3-benzodioxole ring (piperonyl) and the sec-butyl alkyl chain provide significant non-polar surface area, driving solubility in hydrophobic solvents (DCM, Toluene).

  • Hydrophilic Domain: The secondary amine (-NH-) and the etheric oxygens in the dioxole ring act as hydrogen bond acceptors. The amine can also act as a donor, allowing solubility in polar protic solvents (Alcohols).

Solubility Profile by Solvent Class

The following data represents the predicted solubility behavior based on the solvation thermodynamics of secondary phenethyl-like amines.

Table 1: Solubility of Free Base vs. HCl Salt
Solvent ClassSpecific SolventSolubility (Free Base)Solubility (HCl Salt)Mechanistic Note
Polar Protic WaterInsoluble (<0.5 g/L)Soluble (>50 g/L)Hydrophobic effect dominates free base; Ion-dipole forces drive salt solubility.
Methanol / EthanolSoluble (Miscible)Soluble Amphiphilic solvents accommodate both the organic tail and polar head.
Isopropanol (IPA)Soluble Moderate (Hot)Ideal for recrystallization of the salt.
Polar Aprotic AcetoneSoluble Low/Moderate Salt may precipitate upon cooling.
AcetonitrileSoluble Moderate Useful for HPLC mobile phases.
Chlorinated Dichloromethane (DCM)Very Soluble Soluble Salts are often soluble in wet DCM or DCM/MeOH mixtures; less soluble in dry DCM.
ChloroformVery Soluble Soluble Excellent solvent for extraction of the free base.
Non-Polar Diethyl EtherSoluble Insoluble Standard solvent for precipitating the salt form.
Toluene / XyleneSoluble Insoluble Used for high-temp synthesis; salt precipitates out.
Hexane / HeptaneSoluble Insoluble Used to wash non-polar impurities from the crude salt.

Mechanism of Solubility (Diagram)

The solubility behavior is governed by the equilibrium between the neutral free base and the protonated ammonium species. This relationship is critical for extraction and purification.

SolubilityEquilibrium cluster_organic Organic Phase (Non-Polar) cluster_aqueous Aqueous Phase / Polar Solid Base Free Base (Oil) Soluble in: DCM, Toluene, Ether Salt Ammonium Salt (Solid) Soluble in: Water, Ethanol Base->Salt + H+ (Protonation) Phase Transfer: Org -> Aq/Solid Acid Acid Source (HCl, H2SO4) Acid->Salt Salt->Base + OH- (Deprotonation) Phase Transfer: Aq -> Org BaseReagent Base Source (NaOH, KOH) BaseReagent->Base

Figure 1: The pH-dependent solubility switch allows for "Acid/Base Extraction," the primary method for purifying this amine.

Experimental Protocols

To validate the solubility for your specific batch (which may contain impurities affecting saturation points), follow these protocols.

Protocol A: Gravimetric Determination (Saturation Method)

Objective: Determine exact solubility in a specific solvent (e.g., Toluene).

  • Preparation: Place 10 mL of the target solvent in a scintillation vial.

  • Saturation: Add this compound dropwise (if oil) or spatula-tip (if solid) while stirring at 25°C. Continue until the substance no longer dissolves and a persistent second phase (droplet or solid) appears.

  • Equilibration: Stir for 4 hours at constant temperature.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent completely using a rotary evaporator or nitrogen stream. Dry the residue in a vacuum desiccator.

  • Measurement: Weigh the vial with residue (

    
    ).
    
  • Calculation:

    
    
    
Protocol B: Acid/Base Purification Workflow

This workflow exploits the solubility differences described in Table 1 to isolate pure amine from reaction mixtures.

PurificationWorkflow Raw Crude Reaction Mixture (Amine + Impurities) Acidify Add 1M HCl (aq) Raw->Acidify Wash Wash with DCM/Ether Acidify->Wash Amine moves to Aq Phase DiscardOrg Discard Organic Layer (Non-basic impurities) Wash->DiscardOrg Basify Basify Aqueous Layer (pH > 12) with NaOH Wash->Basify Aqueous Layer Extract Extract into DCM Basify->Extract Amine moves to Org Phase Dry Dry (MgSO4) & Evaporate Extract->Dry Product Pure Free Base Oil Dry->Product

Figure 2: Purification workflow utilizing the solubility differential between the amine salt (water-soluble) and non-basic impurities (solvent-soluble).

Applications in Crystallization

For researchers aiming to isolate the compound as a stable solid (hydrochloride salt), solvent selection is critical.

  • Solvent Pair: Isopropanol (IPA) / Diethyl Ether .

    • Method: Dissolve the free base in a minimal amount of dry IPA. Add concentrated HCl (in IPA or Dioxane). The solution will warm up. Allow to cool.

    • Induction: If no crystals form, slowly add cold Diethyl Ether (antisolvent) until turbidity persists. Refrigerate at 4°C.

    • Rationale: The salt is moderately soluble in IPA but insoluble in Ether. The gradient reduces solubility in a controlled manner, promoting crystal growth over precipitation.

Safety & Handling

  • Corrosivity: As a secondary amine, the free base is caustic and can cause skin burns. Wear nitrile gloves and eye protection.

  • Volatility: While the boiling point is high (>200°C est.), vapor pressure is sufficient to cause respiratory irritation. Handle in a fume hood.

  • Reactivity: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for derivatization).

References

  • PubChem Compound Summary. N-benzylbutan-2-amine (Structural Analog). National Center for Biotechnology Information. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of amine solubility and pKa).
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Characterization of N-(1,3-Benzodioxol-5-ylmethyl)butan-2-amine: Binding Affinity & Pharmacological Profiling

[1]

Executive Summary

N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine (also identified as N-sec-butylpiperonylamine) represents a structural isomer of the entactogen MBDB (Eden).[1] Despite their identical molecular formula (

1

Current pharmacological literature indicates that while phenethylamine derivatives (2-carbon spacer) like MDMA and MBDB exhibit nanomolar affinity for monoamine transporters (MATs), benzylamine derivatives (1-carbon spacer) display negligible to low affinity for the Dopamine (DAT) and Serotonin (SERT) transporters. [1]

This guide serves as a definitive technical resource for researchers investigating this ligand. It details the structural-activity relationship (SAR) predicting its reduced potency and provides a validated Radioligand Binding Assay protocol to empirically determine its

1

Structural Analysis & SAR Prediction

To understand the binding potential of the target molecule, one must contrast it with its active isomer, MBDB.[1] The critical determinant of affinity at monoamine transporters is the distance between the aromatic ring (hydrophobic interaction) and the basic nitrogen (ionic interaction with Aspartate residues in the transporter).[1]

Comparative Architecture
  • MBDB (Active): A phenethylamine core.[1] The ethyl chain places the amine ~2.5–3.0 Å from the ring, an optimal distance for the S1 binding pocket of SERT/DAT.[1]

  • Target (Unknown): A benzylamine core. The methyl chain shortens this distance to ~1.5 Å. This steric constraint typically prevents the molecule from bridging the gap between the hydrophobic pocket and the ionic aspartate anchor (Asp79 in DAT, Asp98 in SERT).[1]

Visualization of Isomeric Mismatch[1]

The following diagram illustrates the structural divergence that leads to the predicted loss of affinity.

ChemicalStructurecluster_0Reference: MBDB (High Affinity)cluster_1Target: N-sec-butylpiperonylamine (Predicted Low Affinity)MBDB_RingBenzodioxole RingMBDB_SpacerEthyl Spacer(2 Carbons)MBDB_Ring->MBDB_Spacer  Optimal Distance  MBDB_AmineAmine (Nitrogen)MBDB_Spacer->MBDB_AmineMAT_PocketMAT Binding Pocket(Asp79/Asp98)MBDB_Amine->MAT_PocketStrong Ionic BondTarget_RingBenzodioxole RingTarget_SpacerMethyl Spacer(1 Carbon)Target_Ring->Target_Spacer  Constrained  Target_AmineAmine (Nitrogen)Target_Spacer->Target_AmineTarget_Amine->MAT_PocketSteric Mismatch

Figure 1: Structural comparison highlighting the critical spacer length difference between the active phenethylamine (MBDB) and the target benzylamine.[1]

Predicted Pharmacological Profile[1][2][3]

Based on established SAR for N-benzyl derivatives of benzodioxoles [1][2], the following profile is projected:

Target ProteinPredicted Affinity (

)
Rationale
SERT (5-HTT) > 10,000 nM (Inactive)Benzylamines lack the flexibility to occupy the S1 site effectively.[1]
DAT > 10,000 nM (Inactive)Short linker prevents simultaneous binding of the aromatic ring and amine.[1]
NET > 5,000 nM (Low)Similar structural constraints to DAT.[1]
Sigma-1 (

)
Moderate (50–500 nM) N-substituted benzylamines often retain affinity for Sigma-1 receptors, serving as a potential off-target site [3].[1]
TAAR1 UnknownPotential agonist activity due to structural similarity to trace amines, though N-substitution usually reduces potency.[1]

Clinical Implication: This molecule is unlikely to produce the psychostimulant or entactogenic effects associated with MDMA/MBDB. It is more likely to act as an inert impurity or a selective Sigma ligand.

Experimental Protocol: Determination of Binding Affinity

Since direct literature values are absent, the following self-validating protocol is required to generate definitive

Reagents & Controls[1]
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligands:

    • SERT:

      
      Paroxetine (0.5 nM).[1]
      
    • DAT:

      
      WIN 35,428 (5 nM).[1]
      
  • Non-Specific Binding (NSB) Definition:

    • SERT: 10

      
      M Fluoxetine.
      
    • DAT: 10

      
      M GBR12909.
      
  • Reference Standard: MBDB HCl (for positive control validation).[1]

Step-by-Step Workflow
  • Membrane Preparation: Harvest HEK293-hSERT/hDAT cells, homogenize in ice-cold buffer, and centrifuge (40,000 x g, 20 min). Resuspend pellet to a protein concentration of ~20

    
     g/well .
    
  • Incubation:

    • In a 96-well plate, add 25

      
      L of Test Compound (10 concentrations: 
      
      
      to
      
      
      M).
    • Add 25

      
      L of Radioligand.
      
    • Add 150

      
      L of Membrane Suspension.
      
    • Incubate for 60 min at 25°C (equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Quantification: Liquid scintillation counting.

Data Analysis Logic

Calculate specific binding and fit to a one-site competition model:






1234
Assay Workflow Diagram

BindingAssaycluster_prepPhase 1: Preparationcluster_incubationPhase 2: Binding Equilibriumcluster_analysisPhase 3: Data OutputMembraneHEK293 Membrane Prep(hSERT / hDAT)MixIncubate 60 min @ 25°CMembrane->MixLigandTest Compound(10^-10 to 10^-4 M)Ligand->MixRadioRadioligand([3H]Paroxetine)Radio->MixCompetitionCompetitive DisplacementMix->CompetitionFilterGF/B Filtration & WashCompetition->FilterBound vs FreeCountScintillation CountingFilter->CountCalcCalculate Ki (Cheng-Prusoff)Count->Calc

Figure 2: Operational workflow for determining the Ki value of the target ligand.[1]

References

  • Nichols, D. E. (1994).[1] Structure-activity relationships of phenethylamine derivatives. NIDA Research Monograph, 146, 1-24.[1]

  • Kolhatkar, R., et al. (2003).[1] Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study. Journal of Medicinal Chemistry, 46(11), 2205-2215.[1]

  • Raiteri, M., et al. (1977).[1][5] Trace amines and the trace amine-associated receptor 1: Pharmacology, neurochemistry, and clinical implications. Frontiers in Neuroscience.

  • Baumann, M. H., et al. (2018).[1][6] Synthesis, analytical characterization, and monoamine transporter activity of new psychoactive substances. Drug Testing and Analysis.

A Technical Guide to the Theoretical Toxicity and Safety Profile of Benzodioxol-5-ylmethyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Benzodioxole Moiety - A Double-Edged Sword in Drug Design

The 1,3-benzodioxole (also known as methylenedioxyphenyl or MDP) scaffold is a recurring structural motif in numerous natural products and synthetic molecules, from flavorants like safrole to pharmaceuticals and agrochemicals.[1][2] Its prevalence is due in part to its unique electronic properties and its ability to serve as a stable, lipophilic isostere for catechol and guaiacol functionalities. The benzodioxol-5-ylmethyl amine subclass, which includes notorious psychoactive compounds like 3,4-Methylenedioxymethamphetamine (MDMA), presents a specific and critical set of challenges in drug development.[3][4] While the core structure can be a key to desired pharmacological activity, it is also a well-known structural alert, flagging significant toxicological liabilities.[5]

This guide provides an in-depth analysis of the theoretical toxicity and safety profile of this chemical class. It moves beyond a simple cataloging of effects to explain the underlying biochemical mechanisms, structure-toxicity relationships, and a pragmatic framework for risk assessment. Our objective is to equip researchers and drug development professionals with the mechanistic understanding required to make informed decisions, from early-stage lead optimization to preclinical safety evaluation.

Section 1: Toxicokinetics and Metabolic Activation - The Genesis of Reactivity

The toxicological profile of benzodioxol-5-ylmethyl amines is inextricably linked to their metabolic fate. The parent compounds themselves often possess relatively low intrinsic toxicity; the danger arises from their biotransformation into reactive species.[5][6] The primary site of this metabolic activation is the methylenedioxy bridge of the benzodioxole ring.

The Dominant Pathway: CYP450-Mediated Bioactivation

The Cytochrome P450 (CYP) superfamily of enzymes, the body's primary machinery for drug metabolism, is the central actor in the toxification of these compounds.[1][7] The process begins with the abstraction of a hydrogen atom from the methylene carbon of the dioxole ring by an activated CYP enzyme (specifically, the ferryl oxygen species). This generates a radical intermediate that rapidly collapses, leading to the formation of a highly reactive electrophilic carbene.

This carbene does not typically escape into the cellular milieu. Instead, it immediately coordinates with the ferrous (Fe²⁺) heme iron of the very CYP enzyme that created it.[8] This forms a stable, yet slowly reversible, metabolic-intermediate complex (MIC), which renders the enzyme catalytically inactive.[8] This process, known as mechanism-based inhibition (or suicide inhibition), is the cornerstone of the toxicity profile for this chemical class.[1][8]

The Alternative Pathway: Ring Opening and Catechol Formation

A secondary, but highly significant, metabolic route involves the oxidative cleavage of the methylenedioxy ring. This biotransformation yields catechol metabolites, such as alpha-methyldopamine in the case of MDMA metabolism.[9][10] These catechols are redox-active and can undergo oxidation to form highly reactive ortho-quinones. These quinones are potent electrophiles that can readily form covalent adducts with cellular nucleophiles, most notably the sulfhydryl groups of glutathione (GSH) and cysteine residues in proteins.[10] This pathway is a major contributor to the observed hepatotoxicity and oxidative stress associated with some members of this class.[9][10]

Metabolic_Pathways cluster_0 Primary Metabolic Pathways of the Benzodioxole Ring Parent Benzodioxol-5-ylmethyl Amine Scaffold CYP450 Cytochrome P450 (e.g., CYP3A4, 2D6) Parent->CYP450 Metabolism Catechol Catechol Metabolite (via Ring Opening) Parent->Catechol CYP-mediated Ring Cleavage Carbene Reactive Carbene Intermediate CYP450->Carbene H abstraction MIC Metabolic-Intermediate Complex (MIC) Carbene->MIC Binds to Heme Iron Enzyme_Inactivation Enzyme Inactivation (Mechanism-Based) MIC->Enzyme_Inactivation OrthoQuinone Ortho-Quinone Catechol->OrthoQuinone Oxidation GSH_Adduct Glutathione (GSH) Conjugates OrthoQuinone->GSH_Adduct Conjugation Protein_Adduct Protein Adducts OrthoQuinone->Protein_Adduct Adduction Toxicity Hepatotoxicity & Oxidative Stress GSH_Adduct->Toxicity Protein_Adduct->Toxicity

Figure 1: Key metabolic pathways for benzodioxol-containing compounds.

Section 2: Core Toxicodynamics - Mechanisms of Cellular and Organ Damage

The reactive metabolites generated during biotransformation initiate a cascade of adverse effects at the cellular and organ level. The most critical of these are enzyme inhibition, hepatotoxicity, and neurotoxicity.

Mechanism-Based Inhibition of Cytochrome P450 Enzymes

This is the most predictable and widely studied toxicological liability of the benzodioxole moiety.[1][7][8] The formation of the MIC leads to a time-dependent, quasi-irreversible inactivation of key drug-metabolizing enzymes.[8]

  • Causality: By inactivating CYP enzymes, these compounds can precipitate dangerous drug-drug interactions (DDIs). The clearance of co-administered drugs that are substrates for the inhibited enzyme (e.g., CYP3A4, CYP2D6) will be significantly reduced, leading to elevated plasma concentrations and potential toxicity.[5][11] This is the same principle leveraged by pesticide synergists like piperonyl butoxide, which inhibit insect CYPs to increase the potency of insecticides.[6]

  • Affected Isoforms: While many CYP isoforms can be affected, the most clinically relevant are CYP3A4, CYP2D6, CYP2C9, and CYP1A1 .[11][12] The selectivity of inhibition can vary depending on the specific side-chain structure of the amine.[12]

CYP_Inactivation Active_CYP Active CYP Enzyme Heme (Fe³⁺) ES_Complex Enzyme-Substrate Complex Substrate Benzodioxole Compound Substrate->Active_CYP Binds Metabolism {Metabolism | Formation of Carbene Intermediate} ES_Complex->Metabolism Catalysis MIC Metabolic-Intermediate Complex (MIC) Carbene bound to Heme (Fe²⁺) Metabolism->MIC Forms Inactive_CYP {Inactive CYP Enzyme | Catalysis Blocked} MIC->Inactive_CYP Results in

Figure 2: Mechanism of CYP450 inactivation by benzodioxole compounds.
Hepatotoxicity

Cases of liver damage, some severe, have been associated with human use of MDMA.[13][14][15] The underlying mechanism is multifactorial but is strongly linked to the formation of reactive metabolites.[14]

  • Causality: The formation of redox-active catechol metabolites and their subsequent oxidation to ortho-quinones is a critical initiating event.[10] These quinones deplete cellular stores of glutathione (GSH), a primary antioxidant, leaving the cell vulnerable to oxidative stress.[10][16] Covalent binding of these quinones to critical mitochondrial proteins can also disrupt cellular respiration and initiate apoptosis. This toxic cascade is significantly worsened by hyperthermia, a known side effect of amphetamine-like compounds.[16]

Neurotoxicity

The neurotoxic potential of this class is best exemplified by MDMA and its analogs, which are established serotonergic neurotoxins in animal models.[3][4][17]

  • Causality: The mechanism is complex but involves several converging factors:

    • Massive Serotonin Release: The primary pharmacological action leads to a massive, non-physiological release of serotonin (5-HT) from nerve terminals, which can be excitotoxic.[3][13]

    • Oxidative Stress: The metabolism of both serotonin and the drug itself within the nerve terminal generates significant reactive oxygen species (ROS) and reactive nitrogen species (RNS).[4][18]

    • Metabolite-Driven Toxicity: The formation of redox-active metabolites, such as glutathionyl-alpha-methyldopamine, contributes directly to neuronal damage.[10][19]

  • Outcome: This cascade of events can lead to long-term damage and degeneration of 5-HT axons and terminals, which has been demonstrated in both rodents and non-human primates.[17][18]

Section 3: Structure-Toxicity Relationships (STR)

While the benzodioxole ring is the primary toxicophore, the nature of the attached side-chain significantly modulates the toxicological profile, particularly the selectivity of CYP inhibition.[11][12] Understanding these relationships is crucial for designing safer molecules.

  • Experimental Insight: Studies evaluating a series of methylenedioxyphenyl compounds against a panel of human CYP isoforms have shown that the structure of the side chain dictates the selectivity of inhibition or inactivation.[11][12] For example, compounds with bulky structures (e.g., a 1,4-benzothiazine side-chain) showed substantial inhibition of CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[11][12] In contrast, the inhibitory effects of compounds possessing a short-chain amino group were found to be less significant in some assays.[12] This underscores the principle that while the MDP group confers the potential for mechanism-based inhibition, the side chain governs the affinity and accessibility to the active sites of different CYP isoforms.

Table 1: Qualitative Structure-Toxicity Relationships for CYP Inhibition

Side-Chain FeatureObserved Effect on CYP InhibitionRationale / CausalitySupporting Evidence
Bulky, Lipophilic Groups Potent, often broad-spectrum, inhibition (e.g., CYP2C9, 2C19, 2D6, 3A4)Increased lipophilicity can enhance binding affinity to the enzyme active site. Steric bulk can influence orientation and favor inactivation.[11][12]
Short-Chain Amines Variable, sometimes less significant, inhibitory effectsMay have lower binding affinity or a less optimal orientation within the active site for the inactivation reaction to occur efficiently.[12]
Metabolic Ring Opening Formation of catechols leading to cytotoxicityThe propensity for ring cleavage vs. carbene formation can be influenced by substituents, shifting the toxicological profile from DDI risk to direct cytotoxicity.[9]

Section 4: A Framework for Safety Assessment and Risk Mitigation

For any drug development program involving a benzodioxol-5-ylmethyl amine, a proactive and tiered safety assessment is mandatory. The goal is to identify and characterize liabilities early, allowing for mitigation through molecular design or, if necessary, termination of the candidate.

Safety_Workflow cluster_tier1 Tier 1: Early Discovery / Hit-to-Lead cluster_tier2 Tier 2: Lead Optimization cluster_tier3 Tier 3: Preclinical Candidate T1_InSilico In Silico Screening (Structural Alerts, QSAR Models) T1_CYP Initial In Vitro CYP Inhibition (Reversible, e.g., IC50) T1_InSilico->T1_CYP T1_Decision High Risk? T1_CYP->T1_Decision T2_MBI Mechanism-Based Inhibition Assay (Time-dependent, kinact/KI) T1_Decision->T2_MBI Proceed with Caution Redesign / Deprioritize Redesign / Deprioritize T1_Decision->Redesign / Deprioritize Yes T2_Hepato Hepatocyte Cytotoxicity Assay (GSH Depletion, Cell Viability) T2_MBI->T2_Hepato T2_MetID Metabolite Identification (Search for Catechols) T2_Hepato->T2_MetID T2_Decision Unacceptable Profile? T2_MetID->T2_Decision T3_InVivo In Vivo DDI Studies (e.g., Midazolam Co-administration) T2_Decision->T3_InVivo Acceptable Profile T2_Decision->Redesign / Deprioritize Yes T3_Tox Rodent Toxicology Studies (Focus on Liver & CNS Histopathology) T3_InVivo->T3_Tox T3_Decision Go / No-Go T3_Tox->T3_Decision IND-Enabling Studies IND-Enabling Studies T3_Decision->IND-Enabling Studies Go

Figure 3: A tiered workflow for assessing the toxicological risk of benzodioxol-5-ylmethyl amines.
Experimental Protocol: In Vitro Assessment of Mechanism-Based CYP Inhibition
  • Objective: To determine if the test compound is a time-dependent inhibitor of a specific CYP isoform (e.g., CYP3A4) and to quantify the kinetic parameters (Kᵢ and kᵢₙₐ꜀ₜ).

  • Methodology:

    • System: Human liver microsomes (HLM) or recombinant human CYP enzymes.

    • Pre-incubation: A matrix of test compound concentrations is pre-incubated with the enzyme system and an NADPH-generating system for various time points (e.g., 0, 5, 15, 30 minutes). This allows the formation of the reactive metabolite and subsequent enzyme inactivation.

    • Dilution & Substrate Addition: Following pre-incubation, the mixture is diluted significantly into a solution containing a high concentration of a known probe substrate for the target CYP enzyme (e.g., midazolam for CYP3A4). The dilution step is critical to halt further inactivation and prevent competitive inhibition by the parent compound.

    • Metabolite Quantification: The reaction is allowed to proceed for a short, fixed time and is then quenched. The amount of probe substrate metabolite formed is quantified using LC-MS/MS.

    • Data Analysis: The rate of product formation is plotted against the pre-incubation time for each concentration of the test compound. A progressive decrease in enzyme activity over time is indicative of mechanism-based inhibition. Non-linear regression analysis is used to calculate the maximal rate of inactivation (kᵢₙₐ꜀ₜ) and the concentration of inhibitor that gives half-maximal inactivation (Kᵢ).

Experimental Protocol: In Vitro Hepatotoxicity Assessment
  • Objective: To assess the potential for the test compound and its metabolites to cause direct cytotoxicity and deplete glutathione in primary human hepatocytes.

  • Methodology:

    • System: Cryopreserved or fresh primary human hepatocytes in a sandwich-culture format to maintain metabolic competence.

    • Treatment: Cells are treated with a range of concentrations of the test compound for a relevant time period (e.g., 24 hours).

    • Endpoint 1 - Cell Viability: At the end of the incubation, cell viability is assessed using a standard assay such as the measurement of cellular ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release).

    • Endpoint 2 - GSH Depletion: In a parallel set of wells, total intracellular glutathione is measured. This is often done using a commercially available kit that relies on a colorimetric or fluorescent reaction with a GSH-specific probe.

    • Data Analysis: A dose-response curve is generated for both cytotoxicity (IC₅₀) and GSH depletion. Significant GSH depletion, especially at non-cytotoxic concentrations, is a red flag for the formation of reactive electrophilic metabolites. This protocol is based on methods used to evaluate the hepatotoxicity of MDMA metabolites.[10]

Section 5: Regulatory Context and Final Considerations

The presence of a benzodioxol-5-ylmethyl amine scaffold in a drug candidate will draw heightened scrutiny from regulatory agencies. The potential for mechanism-based CYP inhibition means that a thorough in vitro and, if warranted, in vivo DDI assessment is non-negotiable.

Furthermore, given that related compounds like safrole have demonstrated carcinogenic potential, the risk of genotoxicity must be considered.[20] Any impurities related to this scaffold arising during synthesis would need to be evaluated under the framework of the ICH M7 guideline, which sets strict limits for DNA-reactive (mutagenic) impurities.[21][22]

References

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  • Shimizu, M., et al. (2000). Isoform selective inhibition and inactivation of human cytochrome P450s by methylenedioxyphenyl compounds. Xenobiotica, 30(11), 1075-1088. [Link]

  • Shimizu, M., et al. (2000). Isoform selective inhibition and inactivation of human cytochrome P450s by methylenedioxyphenyl compounds. Taylor & Francis Online. [Link]

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  • Murray, M. (2000). Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. Current Drug Metabolism, 1(1), 67-84. [Link]

  • Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. PubMed. [Link]

  • Buchanan, R. L. (1978). Toxicity of spices containing methylenedioxybenzene derivatives: A review. Journal of Food Safety, 1(4), 275-293. [Link]

  • Murray, M. (2012). Toxicological actions of plant-derived and anthropogenic methylenedioxyphenyl-substituted chemicals in mammals and insects. Journal of Toxicology and Environmental Health, Part B, 15(7), 447-463. [Link]

  • Antolino-Lobo, I., et al. (2004). Hepatotoxicity of 3,4-methylenedioxyamphetamine and alpha-methyldopamine in isolated rat hepatocytes: formation of glutathione conjugates. Toxicology and Applied Pharmacology, 194(2), 153-163. [Link]

  • Wilkinson, C. F., & Hicks, L. J. (1969). Microsomal metabolism of the 1,3-benzodioxole ring and its possible significance in synergistic action. Journal of Agricultural and Food Chemistry, 17(4), 829-836. [Link]

  • Kalant, H. (2001). The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs. CMAJ, 165(7), 917-928. [Link]

  • (2013). Is the methylenedioxyphenyl group on anle138b a cause for concern? CureFFI.org. [Link]

  • MDMA. (n.d.). Wikipedia. [Link]

  • Bankson, M. G., & Cunningham, K. A. (2023). MDMA Toxicity. Medscape. [Link]

  • Cadet, J. L., et al. (2007). Neurotoxicity of Substituted Amphetamines: Molecular and cellular Mechanisms. ResearchGate. [Link]

  • Zhang, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • O'Callaghan, J. P., & Miller, D. B. (1994). Neurotoxicity profiles of substituted amphetamines in the C57BL/6J mouse. The Journal of Pharmacology and Experimental Therapeutics, 270(2), 741-751. [Link]

  • Hodgson, E., & Philpot, R. M. (1974). Methylenedioxyphenyl insecticide synergists as potential human health hazards. Drug Metabolism Reviews, 3(2), 231-301. [Link]

  • Wilkinson, C. F. (1967). Penetration, metabolism, and synergistic activity with carbaryl of some simple derivatives of 1,3-benzodioxole in the housefly. Journal of Agricultural and Food Chemistry, 15(1), 139-147. [Link]

  • Antolino-Lobo, I., et al. (2011). A mechanistic insight into 3,4-methylenedioxymethamphetamine ("ecstasy")-mediated hepatotoxicity. Drug Metabolism Reviews, 43(2), 229-244. [Link]

  • Slikker, W., et al. (2001). Neurotoxic Effects of Substituted Amphetamines in Rats and Mice. CDC Stacks. [Link]

  • Carvalho, M., et al. (2020). 3,4-Methylenedioxymethamphetamine Hepatotoxicity under the Heat Stress Condition: Novel Insights from in Vitro Metabolomic Studies. Journal of Proteome Research, 19(3), 1014-1026. [Link]

  • Antolino-Lobo, I., et al. (2011). A mechanistic insight into 3,4-methylenedioxymethamphetamine (“ecstasy”)-mediated hepatotoxicity. Taylor & Francis Online. [Link]

  • Cadet, J. L., et al. (2007). Neurotoxicity of substituted amphetamines: molecular and cellular mechanisms. Neurotoxicity Research, 11(3-4), 183-202. [Link]

  • Al-Ghorbani, M., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6978. [Link]

  • Schifano, F., & Martinotti, G. (2022). Overview of the toxic effects of MDMA demonstrated in studies from the past 3 years. ResearchGate. [Link]

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Metabolic stability prediction for N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive framework for predicting and assessing the metabolic stability of N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine . This molecule presents a classic medicinal chemistry dichotomy: a lipophilic amine scaffold favorable for CNS penetration, paired with a 1,3-benzodioxole (methylenedioxy) moiety that acts as a potent structural alert for Mechanism-Based Inhibition (MBI) of Cytochrome P450 enzymes.

Key Takeaway: While standard metabolic clearance will likely proceed via N-dealkylation and aromatic hydroxylation, the critical liability is the formation of a carbene intermediate from the benzodioxole ring. This can lead to irreversible inactivation of CYP2D6 and CYP3A4, necessitating a specific experimental focus on Time-Dependent Inhibition (TDI) alongside standard intrinsic clearance (


) assays.

Structural Deconstruction & In Silico Forensics

Before initiating wet-lab protocols, we must map the metabolic soft spots (Sites of Metabolism, SOM) using established Structure-Metabolism Relationships (SMR).

The Structural Alerts

The molecule consists of three distinct metabolic domains:

  • The 1,3-Benzodioxole Ring: A high-risk "metabolophore." The methylene bridge (

    
    ) is highly susceptible to CYP-mediated oxidation.
    
  • The Secondary Amine: The nitrogen serves as a handle for N-dealkylation.

  • The Butyl Chain: The chiral center at C2 and the terminal methyl groups offer sites for aliphatic hydroxylation, though these are kinetically secondary to the ring and amine oxidations.

In Silico Prediction Workflow

Modern computational tools (e.g., SMARTCyp, Schrödinger’s MetID, or ADMET Predictor) utilize reactivity-accessibility models to rank SOMs.

InSilicoWorkflow Input Input Structure: This compound SOM_Pred SOM Prediction (SMARTCyp / StarDrop) Input->SOM_Pred Alert_Check Structural Alert Scan (MBI / Toxicophores) Input->Alert_Check Docking Isoform Docking (CYP2D6 / CYP3A4) SOM_Pred->Docking Alert_Check->Docking Prioritize CYP2D6 Output Predicted Clearance Profile Docking->Output

Figure 1: In silico triage workflow identifying the benzodioxole ring as a high-priority alert for mechanism-based inhibition.

Mechanistic Deep Dive: The Benzodioxole Liability

The metabolic fate of this molecule is not limited to simple clearance; it involves a "suicide substrate" mechanism.

Pathway A: Mechanism-Based Inhibition (MBI)

The most critical pathway involves the oxidation of the methylene carbon on the benzodioxole ring.

  • Hydrogen Abstraction: CYP450 (typically CYP2D6 or 3A4) abstracts a hydrogen from the methylene bridge.

  • Carbene Formation: The resulting radical recombines to form a hydroxy-intermediate, which dehydrates to form a carbene .

  • Complexation: This carbene coordinates covalently with the heme iron of the CYP enzyme, forming a Metabolic Intermediate Complex (MIC). This irreversibly inactivates the enzyme (quasi-irreversible inhibition).[1]

Pathway B: N-Dealkylation

The secondary amine undergoes standard


-carbon hydroxylation.[2]
  • Route B1: Oxidation at the benzylic carbon leads to cleavage, releasing the benzodioxole aldehyde and butan-2-amine.

  • Route B2: Oxidation at the methine carbon of the butyl chain releases the primary benzylamine and butanone (methyl ethyl ketone).

MetabolicPathways Parent Parent Molecule This compound Methylene_Radical Methylene Radical Parent->Methylene_Radical CYP Oxidation (Ring Methylene) Carbinolamine Carbinolamine Intermediate Parent->Carbinolamine CYP Oxidation (Alpha to Nitrogen) Carbene Carbene Complex (CYP Inactivation) Methylene_Radical->Carbene -H2O (TDI Risk) Catechol Dihydroxy Metabolite (Catechol) Methylene_Radical->Catechol Hydrolysis Cleavage_Prods Cleavage Products: 1) Benzodioxole Aldehyde + Butan-2-amine 2) Benzylamine + Butanone Carbinolamine->Cleavage_Prods Spontaneous Cleavage

Figure 2: Divergent metabolic pathways. The red path indicates the formation of the reactive carbene species responsible for CYP inactivation.

Experimental Validation: The Microsomal Stability Assay

To validate the in silico predictions, a robust microsomal stability assay is required. This protocol determines the Intrinsic Clearance (


) and half-life (

).[3][4][5]
Reagent System
ComponentConcentration (Final)Role
Liver Microsomes 0.5 mg/mLSource of CYP enzymes (Human/Rat/Mouse).
Test Compound 1.0 µMSubstrate (Low conc. ensures linear kinetics).
NADPH 1.0 mMEssential cofactor for CYP oxidation.
MgCl₂ 3.0 mMStabilizes the enzyme-cofactor complex.
Phosphate Buffer 100 mM (pH 7.[3]4)Physiological pH maintenance.
Step-by-Step Protocol
  • Pre-Incubation: Mix microsomes and buffer. Spike with Test Compound (from 10 mM DMSO stock; final DMSO < 0.1%). Equilibrate at 37°C for 5 minutes.

  • Initiation: Add pre-warmed NADPH to start the reaction.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing an Internal Standard (e.g., Warfarin or Tolbutamide).

  • Preparation: Centrifuge at 4,000 rpm for 20 mins to pellet precipitated proteins.

  • Analysis: Inject supernatant into LC-MS/MS (MRM mode).

Critical Modification for Benzodioxoles (IC50 Shift Assay)

Because of the MBI risk identified in Section 3, a standard stability assay is insufficient. You must perform an IC50 Shift Assay :

  • Run IC50 curves for the test compound against a probe substrate (e.g., Dextromethorphan for CYP2D6).

  • Condition A: No pre-incubation.

  • Condition B: 30-minute pre-incubation with NADPH before adding the probe substrate.

  • Result: A significant leftward shift (lower IC50) in Condition B confirms mechanism-based inhibition (time-dependent inactivation).

Data Interpretation & Kinetic Modeling[6]

Calculation of Intrinsic Clearance

Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression is


 (depletion rate constant).




Stability Classification Table
CL_int (µL/min/mg)ClassificationPredicted Hepatic Extraction
< 10 Low ClearanceHigh Stability (Good bioavailability potential)
10 - 45 Moderate ClearanceIntermediate Stability
> 45 High ClearancePoor Stability (Likely significant First-Pass Effect)
Interpreting the Benzodioxole "Cliff"

If the compound shows moderate stability (


) but fails the IC50 Shift Assay (Shift > 1.5-fold), the compound is likely a bioactivation liability . It may not be cleared rapidly, but it will destroy the enzymes responsible for its clearance, leading to non-linear pharmacokinetics and potential Drug-Drug Interactions (DDIs).

References

  • Murray, M. (2000).[6] Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text for Microsomal Stability Protocols).
  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism.
  • Olsen, L., et al. (2019). SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Metabolism. Chemical Research in Toxicology. Link

Sources

Methodological & Application

Technical Synthesis Guide: Reductive Amination of Piperonal to N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for organic chemists and process development scientists. It prioritizes the Sodium Triacetoxyborohydride (STAB) method due to its superior selectivity and safety profile compared to traditional cyanoborohydride or catalytic hydrogenation routes.

Executive Summary & Regulatory Notice

This protocol details the synthesis of N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine via the reductive amination of piperonal (3,4-methylenedioxybenzaldehyde) with butan-2-amine (sec-butylamine).

The preferred method utilizes Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] This "one-pot" protocol avoids the isolation of the moisture-sensitive imine intermediate and minimizes the reduction of the aldehyde to its corresponding alcohol, a common side reaction with stronger reducing agents like Sodium Borohydride (


).
⚠️ Regulatory Compliance Warning

Piperonal is classified as a List I Chemical by the U.S. Drug Enforcement Administration (DEA) and is similarly regulated in many international jurisdictions (e.g., EU Regulation 273/2004) due to its utility as a precursor for MDMA/MDA manufacture.

  • Researchers must possess valid licensure (e.g., DEA Form 510 registration) to purchase and handle bulk quantities.

  • Ensure all usage is documented in accordance with local diversion control laws.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the condensation of an aldehyde and a primary amine to form a hemiaminal, which dehydrates to an imine (Schiff base). The imine is selectively reduced in situ to the secondary amine.

Reaction Scheme (DOT Visualization)

ReactionScheme Piperonal Piperonal (Aldehyde) Imine Imine Intermediate (Transient) Piperonal->Imine + Amine - H2O Amine sec-Butylamine (Amine) Amine->Imine Product N-(1,3-benzodioxol-5-ylmethyl) butan-2-amine Imine->Product + STAB Reduction STAB NaBH(OAc)3 (Reductant)

Figure 1: Mechanistic pathway for the reductive amination of piperonal.

Why Sodium Triacetoxyborohydride (STAB)?
  • Selectivity: STAB is less reactive than

    
    . It reduces imines/iminium ions rapidly but reacts negligibly with aldehydes at neutral/slightly acidic pH.
    
  • Safety: Unlike Sodium Cyanoborohydride (

    
    ), STAB does not generate toxic cyanide byproducts and does not require pH adjustment.
    
  • Stereochemistry: If chiral (R)- or (S)-sec-butylamine is used, the stereocenter at the butyl chain is retained. If racemic amine is used, the product is racemic.[2]

Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[1]Role
Piperonal 150.131.0Substrate (Electrophile)
sec-Butylamine 73.141.1 - 1.2Reagent (Nucleophile)
Sodium Triacetoxyborohydride 211.941.4 - 1.5Reducing Agent
Acetic Acid (Glacial) 60.051.0Catalyst (Optional*)
Dichloromethane (DCM) -SolventReaction Medium

*Note: Acetic acid is often not required for aldehyde-amine condensations but accelerates imine formation if the reaction is sluggish.

Step-by-Step Procedure (Direct Reductive Amination)

Step 1: Solvation and Imine Formation

  • Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with Piperonal (15.0 g, 100 mmol) .

  • Add Dichloromethane (DCM, 150 mL) . Stir until fully dissolved.

  • Add sec-Butylamine (8.8 g, ~12 mL, 120 mmol) in one portion.

  • Optional: Add Acetic Acid (6.0 g, 100 mmol) if using less reactive conditions.

  • Stir the mixture at Room Temperature (20–25°C) for 30–60 minutes . This allows the equilibrium to shift toward the imine.

Step 2: Reduction

  • Cool the mixture slightly (0°C ice bath) if the scale is large (>50g) to manage exotherm; otherwise, room temperature is acceptable.

  • Add Sodium Triacetoxyborohydride (STAB, 29.7 g, 140 mmol) in 3–4 portions over 15 minutes.

    • Observation: Mild gas evolution (

      
      ) may occur.
      
  • Remove the ice bath and stir vigorously at Room Temperature for 12–16 hours (typically overnight).

    • Monitoring: Check reaction progress via TLC (Silica; 10% MeOH in DCM). The aldehyde spot (

      
      ) should disappear.
      

Step 3: Quenching and Workup

  • Quench the reaction by carefully adding saturated aqueous

    
     (100 mL) . Stir for 15 minutes to neutralize acetic acid and decompose borate complexes.
    
    • Caution:

      
       evolution will be vigorous.
      
  • Transfer to a separatory funnel. Separate the organic (lower) layer.

  • Extract the aqueous layer with fresh DCM (

    
     mL).
    
  • Combine the organic layers and wash with:

    • Water (

      
       mL)
      
    • Brine (

      
       mL)
      
  • Dry the organic phase over anhydrous Sodium Sulfate (

    
    ) .
    
  • Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude oil.

Step 4: Purification

  • Acid-Base Extraction (Recommended for high purity):

    • Dissolve crude oil in

      
      .
      
    • Extract with 1M HCl (

      
      ). The product moves to the aqueous phase; non-basic impurities (unreacted aldehyde) stay in ether.
      
    • Basify the aqueous phase to pH >12 with NaOH pellets or 50% NaOH solution.

    • Extract the free base back into DCM or

      
      .
      
    • Dry and evaporate.

  • Salt Formation: The hydrochloride salt can be formed by dissolving the free base in dry ethanol and adding concentrated HCl or ethanolic HCl, then precipitating with diethyl ether.

Workflow Visualization

Workflow Start Start: Piperonal + DCM AddAmine Add sec-Butylamine Stir 30-60 min Start->AddAmine AddSTAB Add NaBH(OAc)3 Stir 12-16h (Overnight) AddAmine->AddSTAB Quench Quench with sat. NaHCO3 (CO2 Evolution) AddSTAB->Quench Extract Phase Separation Wash (Water/Brine) -> Dry (Na2SO4) Quench->Extract Purify Acid/Base Extraction or Distillation Extract->Purify End Final Product: This compound Purify->End

Figure 2: Operational workflow for the one-pot synthesis.

Analytical Validation

To validate the identity of the synthesized compound, compare spectral data against the following expected parameters:

  • Physical State: Pale yellow to colorless oil (Free base); White crystalline solid (HCl salt).

  • IR Spectrum:

    • Absence of Carbonyl stretch (

      
      ) at ~1690 cm⁻¹.
      
    • Presence of Amine stretch (

      
      ) weak band around 3300–3400 cm⁻¹.
      
    • C-O-C stretches (Methylenedioxy) at ~1250 cm⁻¹ and 1040 cm⁻¹.

  • 1H NMR (CDCl3, 400 MHz) - Expected:

    • 
       6.7–6.9 ppm (m, 3H, Aromatic).
      
    • 
       5.92 ppm (s, 2H, 
      
      
      
      ).
    • 
       3.70 ppm (s, 2H, 
      
      
      
      ).
    • 
       2.60 ppm (m, 1H, 
      
      
      
      of butyl group).
    • 
       1.45 ppm (m, 2H, 
      
      
      
      of butyl group).
    • 
       1.05 ppm (d, 3H, 
      
      
      
      on methine).
    • 
       0.90 ppm (t, 3H, terminal 
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Calculated MW: 207.27 g/mol .

    • Expected [M+H]+: 208.28 m/z.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete imine formation before reduction.Increase "Step 1" stir time or add 1 eq. Acetic Acid or

to sequester water.
Alcohol Impurity Direct reduction of aldehyde (Piperonyl alcohol).Ensure STAB is used, not

. Add amine before reducing agent.
Bis-alkylation Reaction of product with excess aldehyde.Ensure slight excess of amine (1.2 eq).[1] Avoid large excess of aldehyde.
Emulsion during workup Acetic acid salts or fine particulates.Filter through Celite before separation. Add more brine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[4][5][8] Journal of Organic Chemistry, 61(11), 3849–3862.[5] [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[7][8] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Drug Enforcement Administration (DEA). (2023). List I and List II Chemicals.[11][12][13][14] Diversion Control Division.[13] [Link]

Sources

Reductive amination protocol for piperonal and butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Reductive Amination of Piperonal with Butan-2-amine

Executive Summary

This application note details the protocol for the synthesis of N-(sec-butyl)-3,4-methylenedioxybenzylamine via reductive amination. The procedure utilizes Sodium Triacetoxyborohydride (STAB) as a mild, selective reducing agent to couple Piperonal (3,4-methylenedioxybenzaldehyde) with Butan-2-amine. This method is preferred over traditional catalytic hydrogenation or Sodium Cyanoborohydride (


) methods due to its superior chemoselectivity, elimination of toxic cyanide byproducts, and compatibility with benchtop conditions.

Target Audience: Medicinal Chemists, Process Development Scientists, and Forensic Researchers.

Regulatory & Safety Compliance (Critical)

WARNING: Piperonal (3,4-methylenedioxybenzaldehyde) is classified as a List I Chemical by the U.S. Drug Enforcement Administration (DEA) under the Chemical Diversion and Trafficking Act (CDTA). It is a direct precursor for the synthesis of controlled substances (e.g., MDA/MDMA).

  • Authorization: This protocol is intended strictly for legitimate research, forensic analysis, or industrial applications by registered entities possessing valid DEA licensure (Form 510 registration for distributors/manufacturers).

  • Documentation: All usage must be logged in accordance with 21 CFR § 1310.

  • Safety: Butan-2-amine is flammable and corrosive. STAB evolves hydrogen gas upon contact with protic solvents; maintain adequate ventilation.

Introduction & Chemical Strategy

Reductive amination is the most versatile method for synthesizing secondary amines. The reaction between Piperonal and Butan-2-amine presents a specific steric challenge: the amine is primary but alpha-branched (chiral center at


), creating moderate steric hindrance during the imine formation step.

We employ Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE). Unlike Sodium Borohydride (


), which can reduce aldehydes to alcohols competitively, STAB is sterically crowded and electron-deficient, making it less reactive toward the aldehyde carbonyl but highly reactive toward the protonated iminium intermediate.

Reaction Scheme:



Mechanistic Pathway

The reaction proceeds through an in situ formation of an imine, followed by protonation to an iminium ion, which is then irreversibly reduced by the hydride.

ReductiveAmination cluster_reagents Reagents Start Piperonal (Aldehyde) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Amine Amine Butan-2-amine (Primary Amine) Amine->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H2O (Equilibrium) Iminium Protonated Iminium Ion Imine->Iminium + AcOH (Activation) Product Secondary Amine Product Iminium->Product + STAB (Hydride Transfer) STAB NaBH(OAc)3 STAB->Iminium Selective Reduction

Caption: Mechanistic pathway showing the selective reduction of the activated iminium ion by STAB.

Materials & Equipment

ComponentGrade/SpecRole
Piperonal >99% PurityElectrophile (Aldehyde)
Butan-2-amine >98% ReagentNucleophile (Amine)
NaBH(OAc)3 (STAB) 95-97%Selective Reducing Agent
1,2-Dichloroethane (DCE) AnhydrousSolvent (Preferred over DCM for rate)
Acetic Acid (AcOH) GlacialCatalyst (Promotes iminium formation)
Sat.[1] NaHCO3 AqueousQuenching Agent
Equipment 250mL RBF, Magnetic Stirrer, N2 line, Sep funnelReaction Hardware

Experimental Protocol

Step 1: Stoichiometric Setup
  • Ratio: 1.0 equiv Aldehyde : 1.1 equiv Amine : 1.4 equiv STAB.

  • Scale: This protocol is written for a 10 mmol scale (approx. 1.5 g Piperonal).

Step 2: Reaction Assembly
  • Charge: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add Piperonal (1.50 g, 10.0 mmol).

  • Solvate: Add 1,2-Dichloroethane (DCE) (30 mL). Note: DCM can be substituted if DCE is unavailable, but DCE often provides faster kinetics.

  • Amine Addition: Add Butan-2-amine (0.80 g, 1.1 mL, 11.0 mmol).

  • Catalyst: Add Glacial Acetic Acid (0.60 g, 10.0 mmol, 1.0 equiv).

    • Insight: The acid buffers the system. While STAB contains some acid, adding 1 equiv ensures rapid imine formation without protonating the amine entirely.

  • Mixing: Stir at Room Temperature (20-25°C) for 15-30 minutes under Nitrogen atmosphere. This allows the imine/hemiaminal equilibrium to establish.

Step 3: Reduction
  • Reagent Addition: Add Sodium Triacetoxyborohydride (STAB) (2.97 g, 14.0 mmol) in 3 portions over 5 minutes.

    • Caution: Mild gas evolution (

      
      ) may occur.
      
  • Reaction Time: Stir vigorously at Room Temperature for 4–16 hours.

    • Monitoring: Check reaction progress via TLC (Silica; 20% EtOAc in Hexanes). The aldehyde spot (

      
      ) should disappear; the amine product will stay near the baseline unless treated with ammonia/methanol.
      
Step 4: Workup & Purification[2][3][4]
  • Quench: Carefully add Saturated Aqueous NaHCO3 (30 mL) to the reaction mixture. Stir for 15 minutes to neutralize acetic acid and decompose excess borohydride.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

  • Wash: Combine organic layers and wash with Brine (20 mL).

  • Dry: Dry organic phase over anhydrous Magnesium Sulfate (

    
    ) . Filter.
    
  • Concentrate: Remove solvent under reduced pressure (Rotary Evaporator) to yield the crude oil.

  • Purification (Optional): If high purity is required, convert to the Hydrochloride salt by dissolving in

    
     and adding 
    
    
    
    , or purify via Flash Column Chromatography (DCM:MeOH:NH4OH 95:5:0.5).

Workflow Diagram

ProtocolWorkflow Step1 Mix Piperonal + Butan-2-amine in DCE + 1 eq AcOH Step2 Stir 30 min (Imine Formation) Step1->Step2 Step3 Add NaBH(OAc)3 (STAB) (1.4 equiv) Step2->Step3 Step4 Stir 4-16h at RT Monitor via TLC Step3->Step4 Step5 Quench with sat. NaHCO3 Step4->Step5 Step6 Extract with DCM (3x) Wash with Brine Step5->Step6 Step7 Dry (MgSO4) & Concentrate Step6->Step7

Caption: Operational workflow for the reductive amination protocol.

Analytical Validation (Expected Data)

Upon isolation of the free base:

  • Physical State: Pale yellow to colorless oil.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       6.85–6.75 (m, 3H, Ar-H)
      
    • 
       5.92 (s, 2H, 
      
      
      
      )
    • 
       3.70 (s, 2H, 
      
      
      
      )
    • 
       2.60 (m, 1H, 
      
      
      
      )
    • 
       1.50–1.30 (m, 2H, 
      
      
      
      )
    • 
       1.05 (d, 3H, 
      
      
      
      )
    • 
       0.90 (t, 3H, 
      
      
      
      )
  • MS (ESI): Calculated for

    
     [M+H]+: 208.13. Found: 208.1.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete imine formation due to sterics.Increase AcOH to 1.5 eq or extend the pre-mix time to 1 hour before adding STAB.
Aldehyde remains STAB decomposed by moisture.Ensure DCE is anhydrous. Use fresh STAB bottle (reagent is moisture sensitive).
Dialkylation Not possible here.Secondary amines cannot react twice with aldehydes to form stable tertiary amines under these specific conditions easily, but ensure 1:1 stoichiometry is close.
Emulsion Basic workup pH issues.Add small amount of brine or filter through Celite if solid borates persist.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[4][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[6] [Link]

  • Drug Enforcement Administration (DEA). (n.d.). List I and List II Chemicals.[3][8] Deadiversion.usdoj.gov. [Link]

  • Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27, 395–404. [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine hydrochloride. The synthesis is achieved through a two-step process commencing with the reductive amination of piperonal (1,3-benzodioxole-5-carboxaldehyde) with butan-2-amine to yield the freebase, followed by its conversion to the corresponding hydrochloride salt. This protocol emphasizes scientific integrity, safety, and reproducibility, explaining the rationale behind key experimental choices. It is designed for researchers in medicinal chemistry and drug development requiring a reliable method for producing this and structurally related secondary amines.

Introduction

This compound is a secondary amine featuring the methylenedioxyphenyl group, a common scaffold in various psychoactive compounds and pharmaceutical agents. The synthesis of its derivatives is of significant interest for exploring structure-activity relationships in drug discovery. The hydrochloride salt form is often preferred for its increased stability and aqueous solubility, facilitating handling and formulation.

The core of this synthesis is the reductive amination reaction. This powerful and widely used method in organic chemistry forms a new carbon-nitrogen bond by reacting a carbonyl compound (piperonal) with an amine (butan-2-amine) to form an intermediate imine (or enamine), which is then reduced in situ to the target secondary amine.[1][2][3] We have selected sodium cyanoborohydride (NaBH₃CN) as the reducing agent due to its excellent chemoselectivity; it readily reduces the protonated imine intermediate while being significantly less reactive towards the starting aldehyde at a slightly acidic to neutral pH.[4][5] This selectivity minimizes the formation of the corresponding alcohol byproduct and enhances the overall yield of the desired amine.[4]

This document provides a detailed methodology, safety considerations, characterization guidelines, and a visual workflow to ensure successful synthesis.

Reaction Scheme

Reaction Scheme

Figure 1: Overall synthetic scheme for this compound hydrochloride.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt. ( g/mol )AmountMolar Equiv.
Piperonal120-57-0150.135.00 g1.00
Butan-2-amine13952-84-673.142.68 g (3.62 mL)1.10
Sodium Cyanoborohydride25895-60-762.842.50 g1.20
Glacial Acetic Acid64-19-760.05~2.0 mL-
Methanol (Anhydrous)67-56-132.04150 mL-
Dichloromethane (DCM)75-09-284.93200 mL-
Sodium Hydroxide (NaOH)1310-73-240.00As 1 M solution-
Saturated NaCl Solution7646-14-558.44100 mL-
Anhydrous MgSO₄7487-88-9120.37As needed-
Diethyl Ether (Anhydrous)60-29-774.12100 mL-
2 M HCl in Diethyl Ether--As needed-
Equipment
  • 250 mL and 500 mL round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Safety Precautions

General: This procedure must be conducted in a well-ventilated fume hood by personnel trained in standard organic synthesis techniques. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

  • Piperonal: Causes skin irritation.[2] Avoid inhalation of dust and contact with skin and eyes.

  • Butan-2-amine: Highly flammable liquid and vapor.[6] It is corrosive and causes severe skin burns and eye damage.[6][7] It is also harmful if swallowed or inhaled.[6] Handle with extreme care, ensuring no ignition sources are present.

  • Sodium Cyanoborohydride: Highly toxic. Can release toxic hydrogen cyanide gas upon contact with strong acids. All manipulations should be performed in a fume hood. Quench any residual reagent carefully with an oxidizing agent (e.g., bleach) before disposal, following institutional guidelines.

  • Methanol & Diethyl Ether: Highly flammable liquids. Keep away from ignition sources.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Handle with care.

Experimental Protocol

Part A: Synthesis of this compound (Freebase)
  • Reactant Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperonal (5.00 g, 33.3 mmol). Dissolve it in 100 mL of anhydrous methanol.

  • Amine Addition: While stirring, add butan-2-amine (3.62 mL, 36.6 mmol, 1.1 equiv.).

  • Imine Formation: To facilitate the formation of the imine intermediate, add glacial acetic acid dropwise until the pH of the solution is between 6 and 7. Allow the mixture to stir at room temperature for 30 minutes. The slight acidity catalyzes imine formation.

  • Reduction: In a separate beaker, dissolve sodium cyanoborohydride (2.50 g, 39.8 mmol, 1.2 equiv.) in a minimal amount of methanol (~20 mL). Add this solution dropwise to the reaction mixture over 15 minutes.

    • Causality Note: The gradual addition of the reducing agent maintains control over the reaction rate and temperature. NaBH₃CN is most effective at reducing the protonated iminium ion, which is favored at this slightly acidic pH.[5]

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight (approx. 16-18 hours). Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the piperonal spot (visualized under UV light) indicates reaction completion.

  • Solvent Removal: Once the reaction is complete, remove the methanol using a rotary evaporator.

  • Aqueous Workup: Redissolve the resulting residue in 100 mL of dichloromethane (DCM). Transfer the solution to a 500 mL separatory funnel.

  • Basification and Extraction: Add 100 mL of 1 M NaOH solution to the separatory funnel. Shake vigorously, venting frequently. This step deprotonates the amine and neutralizes the acetic acid. Separate the organic layer.

  • Extract the aqueous layer two more times with 50 mL portions of DCM.

  • Washing: Combine all organic layers and wash with 100 mL of saturated NaCl solution (brine) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude freebase as an oil. Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) may be performed if necessary, but the crude product is often of sufficient purity for the next step.

Part B: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the crude freebase oil obtained in Part A in approximately 80 mL of anhydrous diethyl ether.

  • Precipitation: While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise. The hydrochloride salt will immediately begin to precipitate as a white solid.

    • Protocol Insight: The addition should be continued until no further precipitation is observed. Checking the pH of the supernatant with moist pH paper (it should be acidic) can confirm the completion of salt formation.

  • Isolation: After complete precipitation, continue stirring for an additional 30 minutes in an ice bath to maximize crystal formation.

  • Filtration and Washing: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with two small portions (~20 mL each) of cold, anhydrous diethyl ether to remove any unreacted starting materials or impurities.

  • Drying: Dry the resulting white powder under vacuum to a constant weight. This yields the final product, this compound hydrochloride.

Visualization of the Synthetic Workflow

Synthesis_Workflow Reagents Starting Materials: - Piperonal - Butan-2-amine Reaction Reductive Amination (Methanol, Acetic Acid, NaBH3CN) Stir at RT, 16-18h Reagents->Reaction Step 1 Workup Aqueous Workup 1. Evaporate MeOH 2. Add DCM & 1M NaOH 3. Extract with DCM Reaction->Workup Step 2 Purify_Freebase Isolation of Freebase 1. Wash with Brine 2. Dry with MgSO4 3. Evaporate DCM Workup->Purify_Freebase Step 3 Salt_Formation Hydrochloride Salt Formation 1. Dissolve in Diethyl Ether 2. Add 2M HCl in Ether Purify_Freebase->Salt_Formation Step 4 Final_Product Final Product Isolation 1. Filter Precipitate 2. Wash with Cold Ether 3. Dry under Vacuum Salt_Formation->Final_Product Step 5 Characterization Product Characterization (NMR, MS, FTIR) Final_Product->Characterization Validation

Caption: Synthetic workflow for the preparation of the target compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons from the benzodioxole ring, a singlet for the O-CH₂-O group, methylene protons of the benzylic group, and signals corresponding to the butyl chain (CH, CH₂, CH₃ groups).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for all unique carbon atoms in the molecule.

  • MS (Mass Spectrometry): The mass spectrum of the freebase should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight of C₁₂H₁₇NO₂ (207.27 g/mol ).

  • FTIR (Fourier-Transform Infrared Spectroscopy): Key stretches would include N-H (amine salt), C-H (aromatic and aliphatic), and C-O (ether) bonds.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ACS Publications. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]

  • Organic Syntheses. (1972). REDUCTIVE AMINATION WITH SODIUM CYANOBOROHYDRIDE: N,N-DIMETHYLCYCLOHEXYLAMINE. [Link]

  • Taylor & Francis Online. (2021). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. [Link]

  • ScienceDirect. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Link]

  • The Organic Chemistry Portal. (n.d.). Sodium Cyanoborohydride. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • G-Biosciences. (n.d.). Sodium Cyanoborohydride Technical Information. [Link]

  • Biotage. (n.d.). MP-Cyanoborohydride Application Note. [Link]

  • ResearchGate. (n.d.). Synthesis of amine hydrochloride salts. [Link]

  • ResearchGate. (2012). How to make a salt of a novel compound?[Link]

  • CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. [Link]

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GC-MS detection parameters for N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Identification and Quantification of N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine using Gas Chromatography-Mass Spectrometry

Abstract

This application note presents a detailed protocol for the detection and quantification of this compound, a designer amine, using Gas Chromatography-Mass Spectrometry (GC-MS). As novel psychoactive substances (NPS) continue to emerge, robust and reliable analytical methods are critical for forensic, clinical, and research laboratories. This guide provides a comprehensive workflow, from sample preparation using liquid-liquid extraction to optimized GC-MS instrument parameters and data analysis. The causality behind experimental choices is explained to provide a deeper understanding of the methodology. Furthermore, this document outlines the essential steps for method validation, ensuring the protocol serves as a self-validating system that meets rigorous scientific standards for accuracy and reliability.[1][2][3]

Introduction and Analyte Overview

This compound is a structural isomer of well-known psychoactive substances like N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB).[4][5][6] Its chemical structure, featuring the 1,3-benzodioxole moiety common to many designer drugs, makes it a compound of interest in toxicological screening and forensic chemistry.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this compound due to its volatility and the detailed structural information provided by mass spectrometry, allowing for unambiguous identification.

Analyte Properties:

PropertyValueSource
IUPAC Name 1-(1,3-benzodioxol-5-yl)-N-methylbutan-2-amine[9]
Synonyms MBDB, Methyl-J[10]
Molecular Formula C₁₂H₁₇NO₂[9][11][12]
Molecular Weight 207.27 g/mol [9][10][11][12]
Chemical Structure

[9][12]

Principle of the Method

The analytical approach is based on the extraction of the target analyte from a matrix, followed by separation and identification using GC-MS.

  • Sample Preparation: A liquid-liquid extraction (LLE) is employed to isolate the amine from complex biological matrices. The protocol utilizes a pH adjustment to ensure the analyte is in its free base form, enhancing its solubility in an organic solvent. This step is crucial for removing interferences and concentrating the analyte.[13]

  • Gas Chromatography (GC): The extract is injected into the GC system, where it is vaporized. The analyte travels through a capillary column with a non-polar stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The temperature-programmed elution ensures sharp chromatographic peaks and efficient separation from other components.[7]

  • Mass Spectrometry (MS): As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. It is fragmented by electron ionization (EI), a hard ionization technique that produces a repeatable and characteristic fragmentation pattern. This pattern, or mass spectrum, serves as a "chemical fingerprint" for identification. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), which are then detected.[14]

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

Workflow cluster_pre Pre-Analysis cluster_analysis Instrumental Analysis cluster_post Post-Analysis Sample Sample Receipt & Logging Spike Spike with Internal Standard Sample->Spike Prep Sample Preparation (LLE) Spike->Prep GCMS GC-MS Injection & Data Acquisition Prep->GCMS Data Data Processing & Integration GCMS->Data ID Compound Identification (Retention Time & Mass Spectrum) Data->ID Quant Quantification ID->Quant Report Final Report Generation Quant->Report

Caption: End-to-end analytical workflow.

Materials, Reagents, and Instrumentation

4.1 Reagents and Consumables

  • This compound reference standard (≥98% purity)

  • Internal Standard (IS), e.g., Methamphetamine-d9

  • Methanol (HPLC or LC-MS grade)[15]

  • Ethyl Acetate (HPLC grade)

  • Ammonium Hydroxide (ACS grade)

  • Sodium Hydroxide (for pH adjustment)

  • Deionized Water

  • Anhydrous Sodium Sulfate

  • 1.5 mL GC autosampler vials with inserts[15]

  • Glass test tubes and pipettes

4.2 Instrumentation

  • Gas Chromatograph: A system equipped with a split/splitless injector and an autosampler.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer capable of electron ionization (EI).

  • GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5MS or equivalent.[16]

Detailed Protocols

5.1 Standard and Control Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the primary stock solution to create calibration standards at concentrations ranging from 20 to 1,000 ng/mL.[14]

  • Internal Standard (IS) Stock: Prepare a 1 mg/mL stock of Methamphetamine-d9 in methanol. Create a working IS solution at 10 µg/mL.

5.2 Sample Preparation: Liquid-Liquid Extraction (LLE) This protocol is designed for a 1 mL urine or serum sample.

  • Pipette 1 mL of the sample into a glass test tube.

  • Add 50 µL of the 10 µg/mL internal standard working solution and vortex briefly.

  • Add 200 µL of 5N Sodium Hydroxide to raise the pH to >9. Vortex for 15 seconds.[8]

  • Add 3 mL of ethyl acetate. Cap and mix on a laboratory rocker for 10 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.[8]

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean test tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitute the dried extract in 100 µL of ethyl acetate.[8]

  • Transfer the reconstituted sample to a GC vial for analysis.

GC-MS Instrumental Parameters

The following parameters provide a robust starting point for analysis and should be optimized as part of the method validation process.

6.1 Gas Chromatograph (GC) Conditions

ParameterSettingRationale
Injection Mode SplitlessMaximizes sensitivity for trace-level detection.[14][15]
Injection Volume 1 µLStandard volume to avoid overloading the column.
Injector Temp. 280°CEnsures rapid and complete vaporization of the analyte.[14]
Carrier Gas HeliumInert gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column.[16]
Oven Program Initial: 70°C, hold 1 minAllows for solvent focusing on the column head.
Ramp 1: 15°C/min to 280°CProvides good separation of analytes with varying boiling points.[14]
Hold: 5 min at 280°CEnsures elution of all analytes and cleans the column.

6.2 Mass Spectrometer (MS) Conditions

ParameterSettingRationale
Ionization Mode Electron Ionization (EI)Standard, robust ionization producing reproducible spectra.
Ionization Energy 70 eVStandard energy for generating library-searchable spectra.[14]
Source Temp. 230°COptimal temperature to maintain ionization efficiency and prevent contamination.[7]
Transfer Line Temp. 280°CPrevents analyte condensation between the GC and MS.[14]
Acquisition Mode Full ScanUsed for initial identification and method development.
Scan Range 40 - 450 m/zCovers the molecular ion and all expected fragments.[14]
Solvent Delay 3 minPrevents the solvent peak from saturating the detector.

Data Analysis and Interpretation

7.1 Compound Identification Identification is confirmed by meeting two criteria:

  • Retention Time (RT): The retention time of the analyte in the sample must match that of a known reference standard, typically within ±2%.

  • Mass Spectrum: The background-subtracted mass spectrum of the sample peak must visually match the spectrum from the reference standard and/or a validated spectral library. Key identifying ions should be present in the correct relative abundances.

7.2 Predicted Mass Fragmentation The electron ionization of this compound is predicted to produce several characteristic fragments. The most prominent fragmentation pathway involves alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.

Fragmentation cluster_mol cluster_frag1 cluster_frag2 mol [C₁₂H₁₇NO₂]⁺˙ frag1 [C₈H₇O₂]⁺ mol->frag1 β-cleavage frag2 [C₄H₁₀N]⁺ mol->frag2 α-cleavage

Caption: Predicted EI fragmentation pathway.

  • m/z 135 (Base Peak): This highly stable piperonyl cation results from cleavage of the bond between the methylene bridge and the nitrogen atom. Its high abundance makes it an excellent quantifier ion.

  • m/z 72: An iminium ion formed by the loss of the piperonylmethyl group.

  • m/z 207 (Molecular Ion): The molecular ion may be weak or absent, which is common for amphetamine-type compounds under EI conditions.[16]

Method Validation

To ensure the method is suitable for its intended purpose, a full validation should be performed according to established guidelines.[1][17][18] The validation process demonstrates that the analytical method is accurate, precise, and reliable.[3]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity Ability to differentiate the analyte from interferences.No interfering peaks at the analyte's retention time in blank matrix samples.
Linearity & Range The concentration range over which the response is proportional to the concentration.Calibration curve with a correlation coefficient (R²) > 0.99.[14]
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Signal-to-noise ratio ≥ 3.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; precision and accuracy within ±20%.
Precision Closeness of agreement between replicate measurements (intra- and inter-day).Relative Standard Deviation (RSD) ≤ 15%.
Accuracy Closeness of the measured value to the true value, assessed using fortified samples.Recovery of 85-115%.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.Consistent results despite minor changes in flow rate, ramp rate, etc.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound by GC-MS. By detailing the rationale behind the sample preparation, instrumental parameters, and data analysis, this guide serves as a valuable resource for researchers and forensic scientists. Adherence to the described method and proper validation will ensure the generation of high-quality, defensible data for the identification and quantification of this novel psychoactive substance.

References

  • ACS Reagent Chemicals. (2017, February 28).
  • Błazewicz, A., et al. (2015, October 6). Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry. Journal of Analytical Toxicology, Oxford Academic.
  • Cheméo. (n.d.). N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (CAS 135795-90-3).
  • Belouafa, S., et al. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles.
  • MDPI. (2024, August 30). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances.
  • University of Illinois. (n.d.).
  • Emery Pharma. (2023, March 7).
  • Isa, N. M., et al. (n.d.). Impurity Profiling of Amphetamine and Methamphetamine Using Gas Chromatography Mass Spectrometry (GCMS) Harmonised Methods. UKM Journal Repository.
  • ASTM International. (2022, April 22).
  • U.S. Environmental Protection Agency. (2025, October 1). Method Validation and Peer Review Policies and Guidelines.
  • Ketha, H., et al. (2017, November 15). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology.
  • mzCloud. (2016, August 4). 1 3 Benzodioxolyl N methylbutanamine MBDB.
  • NIST. (n.d.). N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine. NIST Chemistry WebBook.
  • PubChem. (n.d.). (R)-N-Methyl-1-(1,3-benzodioxole-5-yl)-2-butanamine.
  • PubChem. (n.d.). N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine.
  • Sparkes, E., et al. (2013, December 16).
  • Stout, P. R., et al. (2014, March 30). Evaluation of designer amphetamine interference in GC-MS amine confirmation procedures. Journal of Analytical Toxicology.
  • SCION Instruments. (n.d.).
  • Noggle, F. T., et al. (1996). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB.
  • ResearchGate. (2025, August 6).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine. Our focus is on the prevalent and highly efficient reductive amination pathway, offering solutions to common impurities and yield-related challenges.

Introduction: The Reductive Amination Pathway

The synthesis of the target secondary amine is most reliably achieved through the reductive amination of 1,3-benzodioxole-5-carbaldehyde (piperonal) with butan-2-amine. This process involves two key stages:

  • Imine Formation: The aldehyde and primary amine condense to form an N-substituted imine (Schiff base).

  • Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond, yielding the final secondary amine.

While robust, this pathway is susceptible to side reactions and purification difficulties that can impact final yield and purity. This guide is designed to address these specific issues with scientifically grounded, field-proven solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: Which reducing agent is optimal for this synthesis?

A1: The choice of reducing agent is critical for maximizing yield and minimizing side products. While sodium borohydride (NaBH₄) is a common hydride donor, it can non-selectively reduce the starting aldehyde to an alcohol.[1] More selective reagents are strongly recommended. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice as it is mild, highly selective for iminium ions over aldehydes, and avoids the use of toxic cyanide byproducts associated with sodium cyanoborohydride (NaBH₃CN).[2][3]

Table 1: Comparison of Common Reducing Agents for Reductive Amination

FeatureSodium Borohydride (NaBH₄)Sodium Cyanoborohydride (NaBH₃CN)Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Selectivity Low; can reduce aldehydes/ketones.High; reduces iminium ions at neutral pH.Very High; reduces iminium ions, slow for aldehydes.
Reaction pH AlkalineAcidic to Neutral (pH 4-7)Mildly Acidic (often with AcOH)
Toxicity LowHigh (generates HCN/CN⁻ byproducts)Low (generates acetate)
Common Use Case Stepwise procedures where the imine is formed first.[4][5]One-pot reactions where selectivity is crucial.Preferred for one-pot reactions; high functional group tolerance.[2][3]

Q2: My reaction has stalled. Why isn't it proceeding to completion?

A2: Reaction incompletion is typically due to issues in the first step: imine formation. This is an equilibrium-driven process where water is produced. If water is not effectively removed or sequestered, the equilibrium will not favor the imine, leading to a low concentration of the intermediate for the reduction step. Common causes include wet solvents/reagents or a failure to use a dehydrating agent (like anhydrous MgSO₄ or molecular sieves) if the reaction conditions require it.

Q3: I have an unexpected spot on my TLC analysis post-reaction. What could it be?

A3: An unexpected spot is almost certainly a side product or unreacted starting material. The most common culprits are:

  • Piperonyl Alcohol: Appears if your reducing agent was non-selective and reduced the starting piperonal.

  • Unreacted Piperonal: Indicates either incomplete reaction or insufficient reducing agent.

  • Imine Intermediate: A faint spot corresponding to the N-(1,3-benzodioxol-5-ylmethylidene)butan-2-amine may be visible if the reduction step is slow or incomplete.

The troubleshooting flowchart in Section 3 provides a systematic approach to identifying and resolving these impurities.

Section 2: In-Depth Troubleshooting Guide

Problem 1: The final product is a persistent oil that is difficult to handle and purify via chromatography.

  • Causality: Many secondary amines, including the target compound, have low melting points and exist as oils at room temperature. This physical state makes purification by column chromatography challenging due to potential streaking and co-elution with non-polar impurities.

  • Expert Solution: Convert to a Crystalline Salt. The most robust method for purifying basic amines is to convert them into a hydrochloride (HCl) salt.[6] Amine hydrochlorides are typically crystalline, non-volatile solids with sharp melting points. This transformation allows for purification via recrystallization, a powerful technique for removing entrapped impurities. The freebase amine can be easily regenerated by treatment with a base (e.g., aqueous NaOH) if required.[7]

Problem 2: My final, isolated product is contaminated with piperonyl alcohol.

  • Causality: This occurs when the hydride reducing agent (especially NaBH₄) attacks the carbonyl group of piperonal before it can form the imine with butan-2-amine. This side reaction is more prevalent if the imine formation is slow.

  • Expert Solution 1 (Prevention): Use a more selective reducing agent like NaBH(OAc)₃. Its steric bulk and reduced reactivity prevent it from readily attacking aldehydes but allow it to efficiently reduce the protonated imine (iminium ion), which is more electrophilic.[3]

  • Expert Solution 2 (Removal): If the side product has already formed, it can be efficiently removed using an acid-base extraction .

    • Dissolve the crude product mixture in a non-polar organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will react to form its water-soluble hydrochloride salt and move into the aqueous layer.

    • The neutral piperonyl alcohol and any unreacted piperonal will remain in the organic layer.

    • Separate the layers. The organic layer containing the impurities can be discarded.

    • Basify the aqueous layer with a strong base (e.g., 2M NaOH) to regenerate the water-insoluble freebase amine, which will precipitate or form an oil.

    • Extract the freebase amine back into a fresh organic solvent, dry the solvent (e.g., with Na₂SO₄), and evaporate to yield the purified product.

Problem 3: My yield is significantly reduced due to dialkylation.

  • Causality: While reductive amination is designed to prevent over-alkylation, a minor pathway can exist where the newly formed secondary amine product reacts with another molecule of piperonal to form a tertiary amine. This is less common but can occur under certain conditions.

  • Expert Solution: Adopt a Stepwise Protocol. To eliminate this possibility, separate the two key stages.

    • Imine Formation: Stir piperonal and butan-2-amine together in a suitable solvent like methanol or ethanol at room temperature. Monitor by TLC until the aldehyde spot has been completely converted to the imine spot. Using methanol as a solvent often allows for rapid and near-quantitative imine formation without needing a separate dehydrating agent.[2]

    • Reduction: Once imine formation is complete, cool the reaction mixture and add the reducing agent (NaBH₄ is acceptable at this stage as the aldehyde is gone) in portions. This stepwise approach ensures the reducing agent only encounters the imine, preventing both aldehyde reduction and potential tertiary amine formation.[5]

Section 3: Key Experimental Protocols & Visual Guides
Protocol 1: Preferred One-Pot Reductive Amination using NaBH(OAc)₃
  • To a stirred solution of 1,3-benzodioxole-5-carbaldehyde (1.0 eq) and butan-2-amine (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • If the amine starting material is in its salt form (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (Et₃N) (1.0 eq) to liberate the free amine.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Proceed with the acid-base extraction workup as described in Protocol 2.

Protocol 2: Purification via Conversion to Hydrochloride Salt
  • Dissolve the purified freebase amine oil in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.[8]

  • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.

  • The amine hydrochloride salt will precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed.

  • Cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystalline solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • The salt can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).[6]

Visual Guide 1: Troubleshooting Impurities Workflow

This diagram provides a decision-making framework for identifying and purifying the product based on TLC analysis.

G start Crude Reaction Mixture TLC spot_aldehyde Spot at Rf of Piperonal? start->spot_aldehyde spot_alcohol Spot at Rf of Piperonyl Alcohol? spot_aldehyde->spot_alcohol No action_ab_extraction Perform Acid-Base Extraction spot_aldehyde->action_ab_extraction Yes spot_product Spot at Product Rf? spot_alcohol->spot_product No spot_alcohol->action_ab_extraction Yes action_salt Convert to HCl salt for Recrystallization spot_product->action_salt Yes, but streaky/impure action_reoptimize Re-optimize reaction: - Use NaBH(OAc)3 - Check stoichiometry spot_product->action_reoptimize No / Very weak end_pure Pure Product spot_product->end_pure Yes, single clean spot action_ab_extraction->spot_product action_salt->end_pure

Caption: Troubleshooting flowchart for product purification.

Visual Guide 2: Acid-Base Extraction Workflow

This diagram illustrates the separation of the basic amine product from neutral impurities.

extraction_workflow cluster_0 Organic Phase (e.g., Ether) cluster_1 Aqueous Phase start_org Crude Mixture: - Amine (Product) - Aldehyde (Impurity) - Alcohol (Impurity) wash1_org Neutral Impurities Remain: - Aldehyde - Alcohol start_org->wash1_org Wash with 1M HCl wash1_aq Amine Hydrochloride (water-soluble) final_org Pure Amine Product wash1_org->wash1_aq Amine moves to aq. phase basify_aq Freebase Amine (regenerated, insoluble) wash1_aq->basify_aq Add NaOH basify_aq->final_org Extract with fresh ether

Caption: Workflow for purification via acid-base extraction.

References
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • PubChem. (n.d.). (2S)-1-(1,3-Benzodioxol-5-yl)-N-methylpropan-2-amine. [Link]

  • Google Patents. (n.d.). Synthesis of (S)
  • Organic Syntheses. (n.d.). n-methylbutylamine. [Link]

  • Nichols, D. E., & Glennon, R. A. (1986). Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine: representatives of a novel therapeutic class. Journal of Medicinal Chemistry, 29(10), 2009–2015. [Link]

  • MDPI. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. [Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • The Journal of Organic Chemistry. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • Google Patents. (n.d.). Crystallization of hydrohalides of pharmaceutical compounds.
  • LibreTexts Chemistry. (n.d.). Amines I. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]

  • Sciencemadness Discussion Board. (2007). Methylamine Purification. [Link]

  • SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. [Link]

  • Erowid. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. [Link]

  • Google Patents. (n.d.).

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Technical Support Center: Purification of Secondary Amines with Benzodioxole Rings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of secondary amines containing benzodioxole rings. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity compounds in this important chemical class. My aim is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.

Introduction: The Unique Challenges

Secondary amines bearing a benzodioxole (or 1,3-methylenedioxyphenyl) moiety are prevalent in medicinal chemistry and natural product synthesis. However, their purification is often non-trivial. The basicity of the secondary amine can lead to strong interactions with acidic stationary phases like silica gel, resulting in poor separation and recovery. Furthermore, the benzodioxole ring, while generally stable, can be sensitive to harsh acidic or basic conditions, which might be employed during certain purification techniques.[1][2][3] This guide will address these specific challenges in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

This section directly addresses common issues encountered during the purification of these target compounds.

Column Chromatography on Silica Gel

Question 1: My secondary amine is streaking badly on the silica gel column, and I'm getting poor separation. What's happening and how can I fix it?

Answer: This is the most common issue researchers face. Streaking, or "tailing," occurs because the basic secondary amine interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][4][5] This strong interaction leads to a slow and uneven elution of your compound, resulting in broad peaks and poor separation from impurities.

To mitigate this, you need to "tame" the acidity of the silica gel. Here are a few effective strategies:

  • Addition of a Basic Modifier to the Eluent: The most straightforward solution is to add a small amount of a volatile base to your mobile phase.[5][6][7][8]

    • Triethylamine (Et3N): Typically, 0.1-2% (v/v) of triethylamine is added to the eluent. The triethylamine will preferentially interact with the acidic sites on the silica, effectively "masking" them from your target amine.

    • Ammonia: A solution of methanol with a small percentage of aqueous ammonia (e.g., 1-2% of a 2M solution) can also be effective, especially for more polar amines.[7]

    Pro-Tip: Always perform a TLC analysis with the chosen basic modifier to determine the optimal concentration before running the column. The addition of a base will likely increase the Rf of your compound.

  • Pre-treating the Silica Gel: You can "basify" the entire column before loading your sample. This is done by flushing the packed column with your eluent containing the basic modifier (e.g., 1-2 column volumes) before loading your compound.[7] This ensures that all the acidic sites are neutralized.

Question 2: I'm concerned about the stability of the benzodioxole ring. Can the addition of a base to the eluent cause it to decompose?

Answer: The methylenedioxy bridge of the benzodioxole ring is generally quite stable under the mild basic conditions used in column chromatography (e.g., 1-2% triethylamine). The synthesis of benzodioxoles can involve strong bases like sodium hydroxide, indicating a degree of robustness.[9] However, it is always good practice to minimize the exposure of your compound to any potentially harsh conditions. Use the lowest effective concentration of the basic modifier and do not let your compound sit on the column for an extended period.

A study on the acylation of 1,3-benzodioxole showed that the ring is stable in the presence of glacial acetic acid, suggesting it can withstand mildly acidic conditions as well.[10]

Question 3: Even with a basic modifier, the separation is not ideal. What are my other options for stationary phases?

Answer: If silica gel is not providing the desired separation, consider these alternatives:

  • Alumina: Alumina is available in neutral, acidic, and basic forms. For secondary amines, basic or neutral alumina is often a better choice than silica gel.[11][12] It has fewer acidic sites, which can reduce tailing.

  • Amine-Functionalized Silica: This is an excellent, albeit more expensive, option. The stationary phase is covalently modified with amino groups, creating a basic surface that repels basic compounds, leading to sharper peaks and better separations, often without the need for a basic modifier in the eluent.[1][13]

  • Reverse-Phase Silica (C18): For more polar secondary amines, reverse-phase chromatography can be very effective.[14][15] In this technique, the most polar compounds elute first. You can use mixtures of water (or a buffer) and acetonitrile or methanol as the mobile phase. To ensure sharp peaks for amines, it is often necessary to add a modifier to the mobile phase, such as:

    • Trifluoroacetic acid (TFA) (0.1%): This will protonate the amine, but caution is advised if your molecule has other acid-sensitive functional groups.

    • Formic acid (0.1%): A milder acid than TFA.

    • Ammonia or Triethylamine (0.1%): To run under basic conditions, which can be beneficial for the stability of some compounds and improve peak shape.[8][15]

Stationary PhaseAdvantagesDisadvantagesRecommended For
Silica Gel Inexpensive, widely availableAcidic, causes tailing of amines[1][5]Routine purifications with a basic modifier
Alumina (Basic/Neutral) Less acidic than silica, reduces tailing[11][12]Can have strong adsorption for some compoundsCompounds that show moderate tailing on silica
Amine-Functionalized Silica Excellent peak shape for amines, no need for basic modifiers[1]More expensiveDifficult separations of basic compounds
Reverse-Phase (C18) Silica Good for polar compounds, different selectivity[15]Requires aqueous mobile phases, may need modifiersPolar secondary amines, or when normal phase fails
Acid-Base Extraction

Question 4: Can I use acid-base extraction to purify my secondary amine? I'm worried about cleaving the benzodioxole ring with strong acid.

Answer: Yes, acid-base extraction is a powerful technique for separating amines from neutral and acidic impurities. The key is to use an acidic solution that is strong enough to protonate your secondary amine, making it water-soluble, but not so strong that it damages the benzodioxole ring.

Instead of strong mineral acids like concentrated HCl, consider using a dilute aqueous solution of a weaker acid. A general protocol is as follows:

  • Dissolve your crude product in an organic solvent immiscible with water (e.g., diethyl ether, dichloromethane, or ethyl acetate).

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M citric acid or 5-10% acetic acid). Your protonated secondary amine will move into the aqueous layer.

  • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Make the aqueous layer basic by adding a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) until the pH is > 9. This will deprotonate your amine, causing it to precipitate or form an oil.

  • Extract your purified amine back into an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), and evaporate the solvent.

Pro-Tip: Always test the stability of your compound to the chosen acidic conditions on a small scale before performing the extraction on your entire batch.

Crystallization

Question 5: My compound is a solid after column chromatography, but it's still not pure enough. Can I crystallize it?

Answer: Crystallization is an excellent final purification step. The success of crystallization depends heavily on finding the right solvent system.[16][17]

Solvent Screening Protocol:

  • Place a small amount of your compound (a few milligrams) into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane) dropwise at room temperature until the solid dissolves. Note the solubility at room temperature.

  • If the compound is soluble at room temperature, the solvent is not suitable for single-solvent crystallization.

  • If the compound is insoluble at room temperature, gently heat the tube. If it dissolves when hot, this is a good candidate solvent.

  • Allow the hot solution to cool slowly to room temperature, and then in an ice bath. If crystals form, you have found a suitable solvent.

  • If you cannot find a single suitable solvent, try a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble). Dissolve the compound in a minimal amount of the "good" hot solvent, and then add the "bad" solvent dropwise until the solution becomes cloudy. Add a drop or two of the "good" solvent to clarify the solution, and then allow it to cool slowly.

Experimental Protocols & Workflows

Protocol 1: Flash Column Chromatography with a Basic Modifier
  • Select the Eluent: Based on TLC analysis, choose a solvent system that gives your desired compound an Rf of ~0.2-0.3. Add 1% (v/v) triethylamine to this solvent system.

  • Pack the Column: Wet-pack the column with your chosen eluent containing 1% triethylamine.

  • Equilibrate the Column: Run 1-2 column volumes of the eluent through the packed column to ensure it is fully equilibrated with the basic modifier.

  • Load the Sample: Dissolve your crude compound in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and load it onto the top of the column. Alternatively, for better resolution, "dry-load" your sample by adsorbing it onto a small amount of silica gel before adding it to the column.[6]

  • Elute and Collect Fractions: Begin elution with your chosen solvent system. Collect fractions and monitor them by TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram 1: Troubleshooting Workflow for Column Chromatography

workflow start Crude Secondary Amine with Benzodioxole Ring tlc Run TLC (e.g., Hexane/EtOAc) start->tlc streaking Streaking or Tailing? tlc->streaking no_streaking Good Separation streaking->no_streaking No add_base Add 1% Et3N to Eluent & Rerun TLC streaking->add_base Yes column Run Column with Basic Modifier no_streaking->column still_streaking Still Poor Separation? add_base->still_streaking still_streaking->column No alt_stationary_phase Consider Alternative Stationary Phase (Alumina, Amine-Silica, or C18) still_streaking->alt_stationary_phase Yes

Caption: A decision-making workflow for purifying secondary amines with benzodioxole rings using column chromatography.

Diagram 2: Acid-Base Extraction Workflow

acid_base_extraction crude Crude Product in Organic Solvent (Amine, Neutral & Acidic Impurities) extract_acid Extract with Dilute Aq. Acid (e.g., 1M Citric Acid) crude->extract_acid layers1 Aqueous Layer 1 (Protonated Amine) Organic Layer 1 (Neutral & Acidic Impurities) extract_acid->layers1 basify Basify Aqueous Layer 1 with Dilute Base (e.g., NaHCO3) layers1->basify Process Aqueous Layer extract_amine Extract with Fresh Organic Solvent basify->extract_amine layers2 Aqueous Layer 2 (Salts) Organic Layer 2 (Purified Amine) extract_amine->layers2 final_product Dry and Evaporate Organic Layer 2 to get Pure Amine layers2->final_product Process Organic Layer

Sources

Catalyst selection for hydrogenation of N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrogenation of N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine Intermediates

Ticket ID: #CAT-HYD-MDX-042 Status: Open Subject: Catalyst Selection & Process Optimization for Piperonyl-sec-butylamine Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Selectivity Challenge

You are performing a reductive amination between piperonal (3,4-methylenedioxybenzaldehyde) and 2-aminobutane (sec-butylamine). Alternatively, you may be reducing the pre-formed imine.[1]

The target molecule,


-(1,3-benzodioxol-5-ylmethyl)butan-2-amine , presents a classic "chemoselectivity triangle" challenge in heterogeneous catalysis:
  • Imine Reduction (Desired):

    
    
    
  • Hydrogenolysis (Fatal Side Reaction): The product is a benzylic amine. Standard hydrogenation catalysts (specifically Palladium) aggressively cleave benzylic C-N bonds, destroying your product into toluene derivatives and free amine.[2]

  • Ring Saturation (Over-Reduction): The 1,3-benzodioxole ring is electron-rich and susceptible to reduction or ring-opening under high pressure or acidic conditions.

This guide prioritizes catalyst specificity to navigate these hazards.

Critical Troubleshooting Guides

Issue A: "I am seeing significant debenzylation (cleavage) of my product."

Symptoms: LCMS shows large peaks for 3,4-methylenedioxy-toluene (or methyl-benzodioxole) and sec-butylamine. Yield of the secondary amine is low.[3]

Root Cause The Mechanism Corrective Action
Wrong Metal (Pd) Palladium (Pd/C) has a high affinity for benzylic C-N bond insertion. It is the standard catalyst for deprotection (removing benzyl groups), making it the wrong choice for synthesizing benzyl amines.Switch to Platinum (Pt/C). Pt is excellent for

reduction but poor at hydrogenolysis. Use 5% Pt/C (sulfided) if available, as sulfur poisons the highly active sites responsible for cleavage.
Acidic Solvent Acids (Acetic acid, HCl) protonate the amine, activating the C-N bond for hydrogenolysis.Neutralize. Run the reaction in neutral MeOH or EtOH. If acid is required for imine formation, limit it to <1.0 eq and switch to Pt/C immediately.
High Temperature Hydrogenolysis activation energy is higher than imine reduction.Cool Down. Maintain reaction at 20–25°C . Do not heat to force conversion until catalyst choice is verified.
Issue B: "The reaction stalls at 50-60% conversion."

Symptoms: Starting material (imine or aldehyde) remains. Adding more


 pressure doesn't help.
Root Cause The Mechanism Corrective Action
Amine Poisoning The secondary amine product binds strongly to the metal surface, blocking active sites from the bulky imine substrate.Increase Catalyst Loading. Standard 5 wt% loading may be insufficient. Increase to 10 wt% (relative to substrate mass).
Imine Equilibrium Reductive amination is an equilibrium.[1] Water produced pushes the reaction backward (hydrolysis of imine).Desiccant/Sieve. Add 4Å Molecular Sieves to the reaction mixture to trap water, or use a pre-formed imine isolated via a Dean-Stark trap.
CO Poisoning If using aldehyde, decarbonylation (rare but possible on Pd) can generate CO, poisoning the catalyst.Purge. Vent and refill the reactor with fresh

to remove accumulated poisons.

Catalyst Decision Matrix (Visualized)

This decision tree guides you through the selection process based on your specific impurity profile.

CatalystSelection Start Start: Select Catalyst for Piperonyl-Amine Synthesis IsIminePreformed Is the Imine Pre-formed? Start->IsIminePreformed RiskAssessment Primary Risk: Hydrogenolysis (C-N Cleavage)? IsIminePreformed->RiskAssessment Yes or In-Situ PdC Avoid Pd/C (High Risk of Cleavage) RiskAssessment->PdC If using Pd/C PtC RECOMMENDED: 5% Pt/C (Sulfided) RiskAssessment->PtC Standard Protocol RaneyNi Alternative: Raney Nickel (Requires High P/T) RiskAssessment->RaneyNi Cost Sensitive PdC->PtC Switch Catalyst PtO2 Alternative: PtO2 (Adams) (Risk of Ring Reduction) PtC->PtO2 If Rate is too Slow

Caption: Logical flow for selecting the optimal heterogeneous catalyst to minimize benzylic cleavage.

Recommended Experimental Protocol

Protocol ID: EXP-REDAM-PT05 Objective: Synthesis of


-(1,3-benzodioxol-5-ylmethyl)butan-2-amine with >95% selectivity.

Materials:

  • Substrate: Piperonal (1.0 eq) + 2-Aminobutane (1.1 eq).

  • Catalyst: 5% Pt/C (sulfided preferred) or 5% Pt/C (standard).

  • Solvent: Methanol (Anhydrous).[4]

  • Additives: 4Å Molecular Sieves (activated).

Step-by-Step Methodology:

  • Imine Formation (Pre-equilibrium):

    • In a dry flask, dissolve Piperonal in Methanol (0.5 M concentration).

    • Add 2-Aminobutane (1.1 eq).

    • Add activated 4Å Molecular Sieves (200 mg/mmol).

    • Crucial: Stir at Room Temperature (RT) for 2–4 hours under

      
      . Monitor by TLC/NMR to ensure imine formation before hydrogenation starts. This prevents the reduction of the aldehyde to the alcohol (a dead-end byproduct).
      
  • Catalyst Addition (Safety Critical):

    • STOP: Ensure the vessel is purged with Nitrogen. Platinum on Carbon is pyrophoric.[5]

    • Add 5% Pt/C (5–10 wt% relative to substrate). Tip: Wet the catalyst with a small amount of toluene or water (if tolerant) before adding the flammable solvent mixture to prevent sparking.

  • Hydrogenation:

    • Seal the reactor/Parr shaker.

    • Purge:

      
       (3x) 
      
      
      
      
      
      (3x).
    • Pressurize to 3 bar (45 psi) . Note: High pressure (>10 bar) increases the risk of ring reduction.

    • Stir vigorously at 25°C .

  • Workup:

    • Filter through a Celite pad to remove the catalyst. Do not let the filter cake dry out (fire hazard).

    • Rinse with MeOH.

    • Concentrate in vacuo.[6]

Mechanistic Insight: Why Pt/C?

The following diagram illustrates the competitive pathways on the catalyst surface.

Mechanism Substrate Adsorbed Imine (Piperonyl-N-Bu) Intermediate Surface Species Substrate->Intermediate H2 Addition Target Target Amine (No Cleavage) Intermediate->Target Pt Surface (Fast Desorption) Byproduct Hydrogenolysis (Toluene + Amine) Intermediate->Byproduct Pd Surface (C-N Insertion)

Caption: Kinetic bifurcation on metal surfaces. Pt facilitates rapid desorption of the amine, whereas Pd stabilizes the C-N bond insertion complex, leading to cleavage.

FAQs

Q: Can I use Raney Nickel instead of Platinum? A: Yes. Raney Nickel is cheaper and generally selective against hydrogenolysis. However, it typically requires higher pressures (5–10 bar) and is messy to handle (pyrophoric slurry). It is a valid "Plan B" if Pt/C is unavailable.

Q: My LCMS shows a mass corresponding to M+2 (Target) and M+6. What is M+6? A: M+6 indicates the reduction of the aromatic ring (likely the benzene ring of the benzodioxole). This occurs if you used


 (Adams' catalyst) in acidic media or let the reaction run too long at high pressure.

Q: Can I use Sodium Triacetoxyborohydride (STAB) instead? A: Absolutely. If you are not restricted to catalytic hydrogenation (e.g., for scale-up reasons), STAB is the preferred laboratory-scale reagent . It avoids all hydrogenolysis risks and is highly selective for aldehydes in the presence of ketones.

References

  • Catalytic Hydrogenolysis for N-Benzyl Deprotection. BenchChem Application Notes. (2025). Link

  • The Hydrogenolysis of N-Benzyl Groups. Journal of Chemical Research, 66–67.[5] (2004).[5][7] Link

  • Catalytic Reductive Amination: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis, 344, 1037–1057. (2002).[8] Link

  • Reductive Amination. Chemistry Steps. (2024). Link

  • 1,3-Benzodioxole Stability. National Institutes of Health (PMC). (2024). Link

Sources

Technical Support Center: N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine Degradation Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the degradation of N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine. The following troubleshooting guide, presented in a question-and-answer format, addresses common challenges and provides field-proven insights to navigate the complexities of identifying its degradation products. Our approach is grounded in established scientific principles to ensure the integrity and reliability of your experimental outcomes.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound based on its chemical structure?

A1: The chemical structure of this compound possesses several functional groups susceptible to degradation under stress conditions. Understanding these vulnerabilities is the first step in designing a robust forced degradation study. The primary sites for degradation are the secondary amine, the benzylic carbon, and the 1,3-benzodioxole ring itself.

  • Oxidative Degradation: The secondary amine is a primary target for oxidation. Amines are known to undergo electron transfer oxidation to form N-oxides or hydroxylamines.[1][2] The benzylic carbon (the CH2 group attached to the benzodioxole ring) is also susceptible to oxidation, which could lead to the formation of a ketone.

  • Hydrolytic Degradation: The 1,3-benzodioxole (or methylenedioxy) group can be sensitive to acidic conditions. Acid-catalyzed hydrolysis can cleave the methylene bridge, resulting in the formation of a catechol (1,2-dihydroxybenzene) derivative.[3] While generally stable, this pathway should be investigated, especially under strong acidic stress.

  • Photolytic Degradation: Aromatic systems and compounds with heteroatoms can absorb UV light, leading to photolytic degradation. For the 1,3-benzodioxole moiety, this could involve radical-mediated reactions, potentially leading to cleavage of the dioxole ring or other complex transformations.[4][5]

  • N-Dealkylation: A common metabolic and degradation pathway for secondary amines is the removal of one of the alkyl groups. In this case, either the methyl group or the larger butyl group could potentially be cleaved.

Below is a diagram illustrating the most probable initial degradation pathways.

G cluster_main This compound cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway (Acidic) cluster_photolysis Photolytic Pathway Parent This compound N_Oxide N-Oxide/Hydroxylamine (+16 Da) Parent->N_Oxide Oxidation (N) Ketone Benzylic Ketone (+14 Da, -2H) Parent->Ketone Oxidation (C) Catechol Catechol Derivative Parent->Catechol Hydrolysis Photodegradants Complex Photoproducts Parent->Photodegradants UV/Light

Caption: Potential degradation pathways of the target molecule.

Q2: I am initiating a forced degradation study for this compound. What experimental conditions should I start with?

A2: Forced degradation, or stress testing, is essential for identifying potential degradants and establishing stability-indicating methods.[2][6][7] It is crucial to aim for a moderate level of degradation (typically 10-30%) to avoid the formation of secondary degradation products that may not be relevant to real-world storage conditions.[6] The conditions below, based on ICH guidelines, serve as a robust starting point.

Stress ConditionReagent/ConditionTemperatureDurationRationale
Acid Hydrolysis 0.1 M HCl60°CUp to 72 hoursTo test for acid-labile groups like the benzodioxole ring.
Base Hydrolysis 0.1 M NaOH60°CUp to 72 hoursTo evaluate stability in alkaline conditions; amides and esters are particularly sensitive, though less relevant here.
Oxidation 3% H₂O₂Room TempUp to 24 hoursHydrogen peroxide is a common oxidizing agent that targets electron-rich sites like amines and benzylic carbons.[2]
Thermal 80°C (Dry Heat)Up to 7 daysTo assess the intrinsic thermal stability of the molecule in the solid state.
Photolytic ICH Q1B Option 2AmbientAs per guidelinesTo determine if the molecule is light-sensitive, which has implications for packaging and storage.

Note: These are starting points. The concentration of reagents, temperature, and duration should be adjusted based on the observed stability of the molecule. A pilot experiment with multiple time points is highly recommended.

Q3: Which analytical techniques are most effective for identifying and separating the degradation products?

A3: A combination of chromatographic and spectroscopic techniques is necessary for the comprehensive characterization of degradation products. The primary challenge is separating structurally similar compounds and then elucidating their structures.

Recommended Analytical Workflow:

  • Separation (Chromatography):

    • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. A reversed-phase C18 column is a good starting point for separating the parent compound from its more polar degradation products.

    • Gas Chromatography (GC): GC can be useful, especially when coupled with Mass Spectrometry (GC-MS), for identifying volatile or semi-volatile degradants.[8] However, many degradation products (like N-oxides) may be non-volatile or thermally labile, requiring derivatization.[9]

  • Identification (Spectrometry):

    • Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) is the most powerful tool for this analysis.[10][11] High-Resolution Mass Spectrometry (HRMS), such as Q-TOF or Orbitrap systems, provides accurate mass measurements, enabling the determination of elemental formulas for the degradants. Tandem MS (MS/MS) helps in structural elucidation by providing fragmentation patterns.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure confirmation, especially for novel degradants, isolation of the impurity (e.g., via preparative HPLC) followed by 1D and 2D NMR analysis is the gold standard.

G cluster_workflow Analytical Workflow Start Stressed Sample Prep Sample Preparation (Dilution, SPE, LLE) Start->Prep LCMS LC-MS/MS Analysis (Separation & Initial ID) Prep->LCMS HRMS HRMS Analysis (Formula Determination) LCMS->HRMS Frag Fragmentation Study (MS/MS) HRMS->Frag Elucidate Structure Elucidation Frag->Elucidate Isolate Isolation (Prep-HPLC) Elucidate->Isolate End Confirmed Structure Elucidate->End Tentative ID NMR NMR Analysis (Definitive Structure) Isolate->NMR NMR->End

Caption: Workflow for degradation product identification.

Q4: In my LC-MS data from the oxidative stress sample, I observe a new peak with a mass shift of +16 Da relative to the parent compound. What is the likely identity of this degradant?

A4: A mass increase of 16 Da is a classic indicator of the addition of one oxygen atom. For this compound, there are two highly probable sites for this modification:

  • N-oxidation: The nitrogen atom of the secondary amine is electron-rich and readily oxidized. This would result in the formation of either an N-oxide or a hydroxylamine . These two are isomers, and distinguishing them often requires careful analysis of MS/MS fragmentation or NMR data. This is a very common degradation pathway for amine-containing pharmaceuticals.[1][2]

  • Aromatic Hydroxylation: The benzodioxole ring could be hydroxylated, where a hydrogen atom on the aromatic ring is replaced by a hydroxyl (-OH) group.

To distinguish between these possibilities, examine the MS/MS fragmentation patterns. N-oxides often exhibit a characteristic neutral loss of 16 or 17 Da (O or OH). Aromatic hydroxylation would likely alter the fragmentation of the ring system compared to the parent drug.

Q5: My analytical baseline is very noisy, making it difficult to detect degradants present at low concentrations. What steps can I take to improve sensitivity?

A5: A high signal-to-noise ratio is critical for detecting trace-level impurities. If you are facing issues with a noisy baseline, consider the following troubleshooting steps:

  • Mobile Phase Quality: Ensure you are using high-purity, MS-grade solvents and additives (e.g., formic acid, ammonium acetate). Freshly prepare your mobile phases and filter them if necessary.

  • System Contamination: A contaminated HPLC system or column can be a major source of noise. Implement a rigorous column washing procedure. If contamination is suspected in the mass spectrometer, a system bake-out or cleaning may be required as per the manufacturer's instructions.

  • Sample Preparation: The sample matrix itself can introduce noise and suppress the ionization of your analytes.

    • Solid Phase Extraction (SPE): This is an excellent technique for both cleaning up the sample and concentrating the analytes of interest.[10] A C18 or mixed-mode SPE cartridge could be effective.

    • Liquid-Liquid Extraction (LLE): LLE can be used to selectively extract the analytes from the sample matrix into an immiscible solvent, which is then evaporated and reconstituted in a clean solvent.[10]

  • Method Optimization:

    • Adjust the mobile phase pH to ensure your analyte and its degradants are in the optimal ionization state (likely positive ion mode for amines).

    • Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for your compounds of interest.

Detailed Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Procedure

This protocol outlines the steps for subjecting this compound to various stress conditions.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate the solution in a sealed vial at 60°C.

    • Withdraw aliquots at 0, 4, 8, 24, and 72 hours. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Incubate the solution in a sealed vial at 60°C.

    • Withdraw aliquots at specified time points and neutralize with 0.1 M HCl.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Quench the reaction by adding a small amount of sodium sulfite solution if necessary.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 0.1 mg/mL in methanol/water) and a solid sample to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after the exposure period.

Protocol 2: Representative LC-MS/MS Method

This is a general-purpose method suitable for the initial analysis of the stressed samples. Optimization will likely be required.

  • HPLC System: Agilent 1290 Infinity II UHPLC or equivalent.

  • Mass Spectrometer: Agilent 6545 Q-TOF MS or equivalent.[11]

  • Column: Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-17.1 min: 95% to 5% B

    • 17.1-20 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS Ionization Mode: ESI Positive.

  • MS Scan Range: m/z 50-1000.

  • MS/MS: Use targeted or data-dependent acquisition to obtain fragment spectra for the parent ion and any detected degradant peaks.

References

  • ResearchGate. (2021). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. [Link]

  • LSABM. Characterization of the degradation products of amines used for post combustion CO2 capture. [Link]

  • SciRP.org. (2021). CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF). [Link]

  • Preprints.org. (2024). Review on Forced Degradation Studies: Principles, Methodology, and Analytical Perspectives. [Link]

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

  • ACS Publications. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. [Link]

  • PMC - NIH. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. [Link]

  • ScienceDirect. (2016). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • MDPI. (2021). Psychoactive Drugs—From Chemical Structure to Oxidative Stress Related to Dopaminergic Neurotransmission. A Review. [Link]

  • European Pharmaceutical Review. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

  • ResearchGate. N-Oxidation pathways of amphetamine. [Link]

  • PubChem. N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine. [Link]

  • PubMed. (2025). Oxidative Processes to Transform and Degrade Amphetamine-Type Stimulants: Alternatives to Incineration. [Link]

  • SciSpace. The Role of Oxidative Stress, Metabolic Compromise, and Inflammation in Neuronal Injury Produced by Amphetamine- Related. [Link]

  • Oxford Academic. (2014). Keto Amphetamine Toxicity—Focus on the Redox Reactivity of the Cathinone Designer Drug Mephedrone. [Link]

  • De Gruyter. (2025). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. [Link]

  • mzCloud. (2016). 1 3 Benzodioxolyl N methylbutanamine MBDB. [Link]

  • NIST WebBook. N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine. [Link]

  • PubChem. (R)-N-Methyl-1-(1,3-benzodioxole-5-yl)-2-butanamine. [Link]

  • PubMed. Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine: representatives of a novel therapeutic class. [Link]

  • ResearchGate. (2026). Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. [Link]

  • ResearchGate. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]

  • Wikipedia. 1,3-Benzodioxole. [Link]

  • Grokipedia. 1,3-Benzodioxole. [Link]

  • PrepChem.com. Synthesis of [[1-{(1,3-Benzodioxol-5-yl)methyl}propyl]thio]acetic acid. [Link]

  • UMass Lowell. Mass Spectrometry: Fragmentation. [Link]

  • MDPI. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. [Link]

  • BMRB. 2-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine. [Link]

  • Semantic Scholar. (2014). Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents. [Link]

  • University of Kentucky. Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. [Link]

  • MDPI. (2022). A New 1,3-Benzodioxole Compound from Hypecoum erectum and Its Antioxidant Activity. [Link]

  • Scribd. (2021). (2S)-1-(1,3-Benzodioxol-5-yl)-N-methylpropan-2-amine | C11H15NO2 - PubChem. [Link]

  • Frontiers. (2023). Exploring the influence of free radicals on photolytic removal of nadolol from water: Mechanism of degradation and toxicity of intermediates. [Link]

  • PMC - NIH. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. [Link]

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Validation & Comparative

High-Resolution Analytical Profiling: N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum for N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine . It is designed for analytical chemists and forensic researchers requiring definitive structural characterization, particularly to distinguish this compound from isobaric phenethylamine regioisomers (e.g., MBDB).

Executive Summary & Structural Context

This compound (hereafter Target-1 ) is a secondary amine formed via the reductive amination of piperonal (3,4-methylenedioxybenzaldehyde) and 2-aminobutane.[1]

  • Molecular Formula: C₁₂H₁₇NO₂[1][2]

  • Exact Mass: 207.1259 Da[1]

  • Critical Analytical Challenge: Target-1 is isobaric with the controlled substance MBDB (N-methyl-1-(1,3-benzodioxol-5-yl)butan-2-amine).[1] While Mass Spectrometry (GC-MS) often yields identical base peaks (m/z 135) for both compounds, 1H NMR is the superior modality for unambiguous differentiation based on the chemical environment of the benzylic protons.

Comparative Analysis: NMR vs. GC-MS

For researchers validating synthetic intermediates or forensic samples, choosing the correct analytical "product" (methodology) is critical. The table below compares the performance of 1H NMR against the standard alternative, GC-MS.

Feature1H NMR (600 MHz) GC-MS (EI, 70 eV) Verdict
Isomer Differentiation High. Clearly distinguishes the benzylic methylene singlet (Target-1) from the methine multiplet (MBDB).[1]Low. Both isomers produce m/z 135 (piperonyl cation) and m/z 72/44 amine fragments.[1]NMR Wins for structural certainty.[1]
Sample Requirement ~5–10 mg (non-destructive).[1]< 1 mg (destructive).[1]GC-MS Wins for trace sensitivity.[1]
Stereochemical Insight Can determine diastereotopicity of benzylic protons due to the chiral center at C2'.None (unless chiral column used).NMR Wins for stereochemical analysis.
Quantification Absolute purity determination (qNMR) without reference standards.Requires calibrated reference standards.NMR Wins for purity assay.

Experimental Protocol: Sample Preparation & Acquisition

To ensure high-fidelity spectral data, follow this self-validating protocol. This workflow minimizes solvent effects that can obscure the exchangeable amine proton.

Step 1: Solvent Selection[1]
  • Primary Choice: Chloroform-d (CDCl₃) (99.8% D) with 0.03% TMS.[1]

    • Reasoning: Excellent solubility for the free base; clearly separates the methylenedioxy singlet (~5.9 ppm) from the solvent residual peak (7.26 ppm).

  • Alternative: DMSO-d₆ .

    • Use Case: If the sample is a hydrochloride salt. DMSO prevents the rapid exchange of the ammonium protons, allowing observation of the NH₂⁺ coupling.

Step 2: Sample Preparation
  • Weigh 10 mg of the analyte into a clean vial.

  • Add 0.6 mL of CDCl₃.

  • Filtration (Critical): Filter through a glass wool plug directly into the NMR tube to remove suspended inorganic salts (e.g., NaBH₄ byproducts) which cause line broadening.

  • Equilibration: Allow the tube to sit in the probe for 5 minutes to reach thermal equilibrium (298 K).

Step 3: Acquisition Parameters (Standard 400-600 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 1.0 s (sufficient for qualitative; increase to 10 s for qNMR).

  • Scans (NS): 16 (sufficient for >10 mg).[1]

  • Spectral Width: -2 to 14 ppm.[1]

1H NMR Spectral Analysis (Detailed Assignment)

The following data corresponds to the free base in CDCl₃.

Spectral Data Table
PositionGroupShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Interpretation
1 Ar-H (C2)6.85Singlet (d)1H~1.5Isolated aromatic proton between oxygens and alkyl group.[1]
2 Ar-H (C6)6.75Doublet1H8.0Ortho-coupling to C5 proton.
3 Ar-H (C5)6.73Doublet1H8.0Ortho-coupling to C6 proton.
4 O-CH₂ -O5.93Singlet2H-Characteristic methylenedioxy bridge; extremely stable diagnostic peak.[1]
5 Ar-CH₂ -N3.68Singlet*2H-Key Differentiator. May appear as a tight AB-quartet due to the chiral center at C2'.
6 N-CH -Et2.58Multiplet1H6.3Methine of the sec-butyl group.[1]
7 CH-CH₂ -CH₃1.45Multiplet2H-Diastereotopic methylene protons of the ethyl chain.[1]
8 CH-CH₃ 1.05Doublet3H6.3Methyl group attached to the chiral center.[1]
9 CH₂-CH₃ 0.89Triplet3H7.4Terminal methyl of the ethyl chain.[1]
10 NH 1.30Broad s1H-Exchangeable; shift varies with concentration/water content.[1]

*Note on Peak 5: In the presence of the chiral center at the sec-butyl group, the benzylic protons are diastereotopic. However, in CDCl₃ at room temperature, they often appear as a singlet or a very tight AB system unless a chiral solvating agent is added.

Mechanistic Insight: The "Isomer Trap"

In the isobaric isomer MBDB , the benzylic position is a CH₂-CH system. You would see a multiplet (dd) at ~2.6-3.0 ppm for the benzylic protons and a multiplet for the methine.

  • Target-1: Benzylic protons are isolated from the chiral center by a Nitrogen atom.[1] Signal = ~3.7 ppm (Singlet) .[1]

  • MBDB: Benzylic protons are directly attached to the chiral center. Signal = ~2.5-2.8 ppm (Multiplet) .[1]

Analytical Workflow Visualization

The following diagram illustrates the decision logic for characterizing this specific scaffold, emphasizing the differentiation from regulated phenethylamines.

AnalysisWorkflow Start Unknown Sample (White Powder) Solvent Dissolve in CDCl3 Start->Solvent Acquire Acquire 1H NMR (16 Scans) Solvent->Acquire CheckRegion Check 5.9 - 6.0 ppm Acquire->CheckRegion Benzodioxole Singlet (2H) Present? (Methylenedioxy) CheckRegion->Benzodioxole Yes CheckBenzylic Check 3.5 - 3.8 ppm Benzodioxole->CheckBenzylic Confirmed Scaffold ResultSinglet Singlet (2H) @ 3.7 ppm (Ar-CH2-N) CheckBenzylic->ResultSinglet Signal Found ResultMultiplet Multiplet (2H) @ 2.6 ppm (Ar-CH2-CH) CheckBenzylic->ResultMultiplet Signal Absent Conclusion1 CONFIRMED: This compound (Benzylamine Derivative) ResultSinglet->Conclusion1 Conclusion2 EXCLUDED: Likely MBDB or Phenethylamine Isomer ResultMultiplet->Conclusion2

Figure 1: Analytical decision tree for differentiating N-substituted benzodioxole amines.

Synthesis & Validation (Contextual Grounding)

To validate this spectrum, the compound is typically synthesized via Reductive Amination , a standard protocol in medicinal chemistry.

  • Reactants: Piperonal (1.0 eq) + 2-Aminobutane (1.1 eq).[1]

  • Solvent: Methanol or Dichloromethane (DCM).[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or NaBH₄.[1][3]

  • Mechanism: Formation of the imine intermediate followed by in-situ reduction.[1][3]

    • Note: Using NaBH₄ requires an initial imine formation step (dehydration), whereas STAB allows a one-pot procedure.[1]

Validation Check: The disappearance of the aldehyde proton (CHO, ~9.8 ppm) and the imine proton (~8.2 ppm) confirms the completion of the reduction.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (Isomer Comparison). NIST Chemistry WebBook.[1][4] [Link][1]

  • United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Synthetic Cathinones. (Provides standard shifts for methylenedioxy ring systems). [Link]

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[3] Journal of the American Chemical Society, 1971.[3] (Foundational protocol for reductive amination). [Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. (Essential for identifying solvent residuals in amine analysis). [Link]

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Comparative Bioactivity Analysis: N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine versus Classical MDMA Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the bioactivity of N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine against a selection of well-characterized 3,4-methylenedioxymethamphetamine (MDMA) analogs. Our focus is to furnish researchers, scientists, and drug development professionals with a detailed, data-driven comparison to inform future research and development endeavors. We will delve into the structural nuances, receptor interaction profiles, and functional outcomes associated with these compounds, underpinned by established experimental methodologies.

Introduction: The Evolving Landscape of Empathogenic Compounds

The entactogen class of psychoactive compounds, exemplified by MDMA, has garnered significant scientific interest for its potential therapeutic applications, particularly in the context of post-traumatic stress disorder (PTSD) and other psychiatric conditions. This has spurred the exploration of novel analogs with potentially improved therapeutic indices. This compound represents a lesser-known molecule within this chemical space. This guide aims to situate its potential bioactivity within the broader context of established MDMA analogs such as MDA, MDEA, and MBDB, by leveraging structure-activity relationships and established pharmacological data.

Structural Comparison and Putative Mechanistic Divergence

The bioactivity of phenethylamine derivatives is intrinsically linked to their structural characteristics, which govern their affinity and efficacy at various monoamine transporters and receptors.

This compound , while not extensively characterized in the scientific literature, possesses the core 1,3-benzodioxole moiety characteristic of MDMA and its analogs. The key structural divergence lies in the substitution at the amine. The N-methyl group of MDMA is replaced by a larger butan-2-amine group. This modification is anticipated to significantly influence its interaction with monoamine transporters.

MDMA (3,4-methylenedioxymethamphetamine) is a potent releaser of serotonin, and to a lesser extent, dopamine and norepinephrine, primarily through its interaction with the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).

MDA (3,4-methylenedioxyamphetamine) , the N-demethylated metabolite of MDMA, exhibits a more pronounced neurotoxic profile and a greater affinity for SERT and NET compared to MDMA.

MDEA (3,4-methylenedioxy-N-ethylamphetamine) , also known as "Eve," generally displays a shorter duration of action and is considered to be less stimulating than MDMA.

MBDB (N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine) is a regioisomer of MDMA and is noted for its more "empathogenic" and less stimulating effects, with a higher selectivity for serotonin release.

The following diagram illustrates the hypothesized signaling cascade initiated by these compounds, leading to monoamine release.

Monoamine Release Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound MDMA Analog SERT SERT/DAT/NET Compound->SERT Blocks Reuptake & Reverses Transport VMAT2 VMAT2 Compound->VMAT2 Inhibits Cytosolic_MA Cytosolic Monoamines SERT->Cytosolic_MA Increases VMAT2->Cytosolic_MA Increases MAO MAO Vesicle Synaptic Vesicle (Serotonin, Dopamine) Cytosolic_MA->SERT Efflux Cytosolic_MA->MAO Metabolism Synaptic_MA Increased Synaptic Monoamines Cytosolic_MA->Synaptic_MA Receptors Postsynaptic Receptors (e.g., 5-HT2A) Synaptic_MA->Receptors Binds Radioligand_Binding_Assay_Workflow A HEK293 cells expressing target transporter B Cell Lysis and Membrane Preparation A->B C Incubation with Radioligand and Test Compound B->C D Separation of Bound and Free Radioligand C->D E Scintillation Counting D->E F Data Analysis (IC50, Ki) E->F

Figure 2: Workflow for in vitro radioligand binding assays.

In Vitro Neurotransmitter Release Assays

These assays measure the ability of a compound to induce the release of monoamines from synaptosomes or cultured neurons.

Objective: To quantify the EC50 (effective concentration to elicit 50% of maximal release) for serotonin, dopamine, and norepinephrine.

Methodology:

  • Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin) of rodents.

  • Radiolabeling: Synaptosomes are preloaded with a radiolabeled monoamine (e.g., [³H]5-HT, [³H]dopamine).

  • Superfusion: The loaded synaptosomes are placed in a superfusion chamber and continuously perfused with buffer.

  • Compound Application: The test compound is added to the perfusion buffer at various concentrations.

  • Fraction Collection: Fractions of the superfusate are collected over time.

  • Quantification: The amount of radioactivity in each fraction is determined by liquid scintillation counting.

  • Data Analysis: The EC50 for release is calculated.

Discussion and Future Directions

The absence of empirical data for this compound necessitates a degree of speculation based on structure-activity relationships. The larger N-butan-2-amine substituent, compared to the N-methyl group of MDMA, may sterically hinder its interaction with the monoamine transporters, potentially reducing its potency as a releaser. However, it could also confer a different selectivity profile, for instance, a higher affinity for SERT over DAT, which is often associated with more pronounced empathogenic effects and a lower abuse potential.

To rigorously characterize the bioactivity of this compound, the following experimental steps are recommended:

  • In vitro characterization: Conduct radioligand binding and neurotransmitter release assays as described above to determine its potency and selectivity at SERT, DAT, and NET.

  • In vivo behavioral studies: In animal models, assess its effects on locomotor activity, drug discrimination, and social interaction to profile its psychostimulant and empathogenic-like properties.

  • Metabolism and pharmacokinetic studies: Investigate its metabolic fate and pharmacokinetic profile to understand its duration of action and potential for the formation of active metabolites.

Conclusion

While MDMA and its classical analogs provide a solid framework for understanding the pharmacology of empathogenic compounds, the bioactivity of novel derivatives such as this compound remains to be elucidated. The experimental approaches outlined in this guide provide a clear roadmap for the comprehensive pharmacological characterization of this and other novel psychoactive substances. Such research is crucial for advancing our understanding of the structure-activity relationships that govern the therapeutic and adverse effects of this important class of molecules.

References

  • Title: The Pharmacology of Amphetamine and Related Stimulants Source: National Center for Biotechnology Information URL: [Link]

  • Title: The medicinal chemistry of ecstasy: the fifth generation of a designer drug. Source: National Center for Biotechnology Information URL: [Link]

  • Title: MDMA (Ecstasy) and its role in therapy. Source: National Center for Biotechnology Information URL: [Link]

  • Title: Structure-activity relationships of substituted amphetamines. Source: National Center for Biotechnology Information URL: [Link]

  • Title: The abuse potential of MDMA (3,4-methylenedioxymethamphetamine): an update. Source: National Center for Biotechnology Information URL: [Link]

A Comparative Guide to the Structural and Chemical Properties of N-Substituted Benzodioxole Amines and Piperonyl Acetone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-benzodioxole (methylenedioxyphenyl) scaffold is a key structural motif found in a wide array of chemical compounds, from natural products to synthetic molecules with significant applications in the pharmaceutical, agrochemical, and fragrance industries.[1][2] This guide provides an in-depth structural and chemical comparison between two important classes of derivatives based on this scaffold: N-substituted benzodioxole amines, typified by N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine and its analogues, and piperonyl acetone derivatives. By examining their core structures, spectroscopic signatures, synthetic pathways, and chemical reactivity, this document aims to provide researchers, scientists, and drug development professionals with a clear and objective understanding of the key distinctions and relative merits of each compound class.

Core Structural Analysis: Amine vs. Ketone

The fundamental difference between these two families of compounds lies in the nature of the functional group attached to the 1,3-benzodioxole core via a short alkyl chain. This distinction—a secondary amine versus a ketone—governs their respective chemical properties, reactivity, and potential applications.

This compound and Analogues

This class of compounds features a nitrogen atom, making them basic in nature. The specific example, this compound, consists of the benzodioxole ring linked by a methylene (-CH2-) bridge to the nitrogen atom of a butan-2-amine side chain. A closely related and more widely studied analogue is N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB).[3][4][5]

  • Core Scaffold: 1,3-benzodioxole ring.

  • Linker: A methylene or ethylene bridge.

  • Functional Group: A secondary or primary amine. This group can act as a hydrogen bond donor and acceptor, and its basicity allows for the formation of salts.

  • Chirality: The presence of a stereocenter, as in the butan-2-amine moiety, introduces chirality, leading to the existence of enantiomers which can exhibit different biological activities.[6]

Piperonyl Acetone and Derivatives

Piperonyl acetone, also known as 4-(1,3-benzodioxol-5-yl)-2-butanone, is a ketone.[7] Its derivatives are characterized by the carbonyl group (C=O) on the alkyl side chain.

  • Core Scaffold: 1,3-benzodioxole ring.

  • Linker: An ethyl bridge.

  • Functional Group: A ketone (carbonyl group). This group is polar and can act as a hydrogen bond acceptor, but not a donor. It is chemically neutral, not basic.

  • Reactivity: The carbonyl group is susceptible to nucleophilic attack and can participate in a variety of condensation and reduction reactions.

Comparative Visualization

The following diagram illustrates the fundamental structural differences between the two parent compounds.

Figure 1: Core scaffolds of N-substituted benzodioxole amines and piperonyl acetone.

Comparative Spectroscopic & Physicochemical Properties

The structural differences are clearly reflected in the spectroscopic and physicochemical properties of these compounds. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide distinct signatures for the amine and ketone functionalities.[8]

Property / TechniqueN-Substituted Benzodioxole Amine (Representative)Piperonyl Acetone Derivative (Representative)Rationale for Difference
¹H-NMR O-CH₂-O: Singlet ~5.9-6.1 ppm[9][10]Ar-H: Multiplets ~6.6-6.9 ppm[9]N-H: Broad singlet, variable shift (1-5 ppm)Alkyl-H α to N: Multiplet ~2.5-3.5 ppmO-CH₂-O: Singlet ~5.9 ppm[11]Ar-H: Multiplets ~6.6-6.8 ppmCH₂ α to C=O: Triplet ~2.7 ppmCH₃ α to C=O: Singlet ~2.1 ppmThe key diagnostic signals are the N-H proton in the amine and the sharp singlet for the methyl group adjacent to the carbonyl in the ketone.
¹³C-NMR O-CH₂-O: ~101 ppm[10]Aromatic C: ~108-148 ppm[10]Alkyl C α to N: ~40-60 ppmC=O (Ketone): ~208 ppmO-CH₂-O: ~101 ppm[12]Aromatic C: ~108-147 ppmAlkyl C α to C=O: ~30-45 ppmThe most significant difference is the highly deshielded carbonyl carbon (~208 ppm) in the ketone, which is absent in the amine spectrum.[9][12]
IR Spectroscopy N-H Stretch: Weak to medium, broad peak ~3300-3500 cm⁻¹[13]C-N Stretch: ~1000-1250 cm⁻¹O-CH₂-O Stretch: ~1250 cm⁻¹ and ~1040 cm⁻¹C=O Stretch (Ketone): Strong, sharp peak ~1715 cm⁻¹[9]No N-H Stretch O-CH₂-O Stretch: ~1250 cm⁻¹ and ~1040 cm⁻¹The presence of a strong C=O stretch is characteristic of the ketone, while the N-H stretch is a key indicator for the secondary amine.[9][13]
Physicochemical Basicity: Basic (can form salts)Solubility: Higher water solubility when protonated.Hydrogen Bonding: Acts as H-bond donor and acceptor.Basicity: NeutralSolubility: Generally lower water solubility.[14]Hydrogen Bonding: Acts as H-bond acceptor only.The amine's ability to be protonated significantly impacts its solubility and handling properties compared to the neutral ketone.

Synthesis and Chemical Reactivity

The synthesis strategies for these two classes of compounds diverge, starting from the common precursor, piperonal (1,3-benzodioxole-5-carbaldehyde).

Synthesis of N-Substituted Benzodioxole Amines via Reductive Amination

The most common and efficient method for synthesizing N-substituted amines from an aldehyde is reductive amination .[15][16] This one-pot reaction involves the initial formation of an imine intermediate by reacting the aldehyde (piperonal) with a primary amine (e.g., butan-2-amine), followed by in-situ reduction to the target secondary amine.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of piperonal (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane) in a round-bottom flask, add butan-2-amine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by TLC.

  • Reduction: Cool the mixture in an ice bath. Cautiously add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

    • Causality Insight: Sodium borohydride is a mild reducing agent suitable for reducing the C=N bond of the imine without affecting the aromatic ring. More selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can also be used, often allowing for a one-step mixing of all reactants.[17]

  • Quenching and Work-up: After the reaction is complete (as indicated by TLC), slowly add water to quench the excess reducing agent. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Synthesis of Piperonyl Acetone

Piperonyl acetone is typically synthesized via a two-step process starting from piperonal: an aldol condensation followed by hydrogenation.

Experimental Protocol: Synthesis of Piperonyl Acetone

  • Aldol Condensation: Dissolve piperonal (1.0 eq) in a large excess of acetone. Add an aqueous solution of sodium hydroxide (e.g., 10% NaOH) dropwise while stirring at room temperature.[18]

    • Causality Insight: The basic conditions deprotonate acetone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of piperonal. The subsequent dehydration yields (E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-one (piperonylidene acetone).[14]

  • Isolation of Intermediate: After several hours, neutralize the reaction with a weak acid (e.g., acetic acid).[18] Evaporate the solvent and recrystallize the solid residue from a suitable solvent like methanol to obtain the unsaturated ketone intermediate.

  • Hydrogenation: Dissolve the intermediate in a solvent (e.g., ethanol) and add a hydrogenation catalyst, such as palladium on carbon (Pd/C).

  • Reduction: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete.

    • Causality Insight: The palladium catalyst facilitates the addition of hydrogen across the carbon-carbon double bond of the butenone side chain, selectively reducing it to yield the saturated ketone, piperonyl acetone, without affecting the aromatic ring or the carbonyl group.[19][20]

  • Purification: Filter off the catalyst, remove the solvent under reduced pressure, and purify the resulting product, if necessary.

Synthesis Workflow Visualization

Figure 2: Divergent synthesis pathways from piperonal.

Potential Applications and Biological Context

The distinct functional groups of these compound classes lead to different applications.

  • N-Substituted Benzodioxole Amines: The amine functionality is a common pharmacophore. Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine have been investigated for their psychoactive properties and potential therapeutic applications.[6] The ability to form salts makes them suitable for formulation as pharmaceutical drugs. Their biological activity is often highly dependent on the specific N-substituents and stereochemistry.[6]

  • Piperonyl Acetone Derivatives: Piperonyl acetone itself is valued in the fragrance and flavor industry for its sweet, floral, and fruity notes.[19][20] It serves as a key intermediate in the synthesis of perfumes and flavor compositions.[19][21] Chemically, its primary role is as a building block, where the ketone functionality can be further modified to create more complex molecules.

Conclusion

This compound and piperonyl acetone represent two structurally and chemically distinct classes of compounds derived from the same 1,3-benzodioxole core. The former is a basic secondary amine synthesized via reductive amination, with properties lending themselves to pharmacological research. The latter is a neutral ketone, produced through an aldol condensation and subsequent hydrogenation, primarily used as a fragrance component and chemical intermediate. Their divergent synthesis routes, spectroscopic signatures, and reactivity profiles underscore the profound influence a single functional group can have on the overall character of a molecule. This guide provides the foundational knowledge for researchers to make informed decisions when selecting, synthesizing, or analyzing compounds based on the versatile 1,3-benzodioxole scaffold.

References

  • Piperonylidene acetone | C11H10O3 | CID 6040503 - PubChem. NIH. Available at: [Link]

  • Synthesis of piperonalacetone - PrepChem.com. Available at: [Link]

  • green route to the synthesis of piperonyl acetone , Hive Novel Discourse. Available at: [Link]

  • N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine - NIST WebBook. Available at: [Link]

  • 1,3-Benzodioxolyl-N-methylbutanamine (MBDB) - mzCloud. Available at: [Link]

  • Synthetic method of piperonal - CN103936709A - Google Patents.
  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. ResearchGate. Available at: [Link]

  • (R)-N-Methyl-1-(1,3-benzodioxole-5-yl)-2-butanamine - PubChem. NIH. Available at: [Link]

  • Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine: representatives of a novel therapeutic class - PubMed. NIH. Available at: [Link]

  • N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine | C12H17NO2 | CID 124844 - PubChem. NIH. Available at: [Link]

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A Senior Application Scientist's Guide to Purity Determination of N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of any scientific investigation hinges on the quality of the materials used. When working with novel or specialized compounds such as N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine, a phenethylamine derivative with potential psychoactive properties, the establishment of purity is not merely a procedural step but a fundamental requirement for data reliability, reproducibility, and safety.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound reference standards. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring a robust and self-validating approach to purity determination.

Understanding the Landscape of Reference Standards

Before purity can be measured, the quality of the yardstick itself—the reference standard—must be understood. For a compound like this compound, which is not a pharmacopeial article, standards are typically sourced from specialized chemical suppliers. These fall into several categories, each with distinct levels of characterization and documentation.

  • Certified Reference Material (CRM): The gold standard. A CRM is produced by an accredited body (meeting ISO 17034 standards) and comes with a certificate stating its property value (e.g., purity), measurement uncertainty, and metrological traceability.[1][2] The characterization is performed under an ISO/IEC 17025 accredited quality system.[2][3] These are suitable for use as primary calibrators.

  • Reference Material (RM): An RM is also thoroughly characterized under an ISO/IEC 17025 system, with its properties tested to be fit for its intended use, such as method validation and as a qualitative standard.[2] It provides a high degree of confidence but may lack the full metrological traceability of a CRM.[2]

  • Analytical Standard: This is a more general term for a high-purity substance intended for analytical use. While purity is typically high and confirmed by multiple techniques, the level of certification and documentation is less rigorous than for CRMs or RMs.[2]

  • In-house/Working Standard: When commercial standards are unavailable, laboratories may synthesize or purify their own material.[4] The burden of comprehensive characterization and purity assignment falls entirely on the laboratory, making the methods described in this guide critically important.

Table 1: Comparison of Reference Standard Grades

FeatureCertified Reference Material (CRM)Reference Material (RM)Analytical Standard
Primary Use Primary calibrator, quantitative analysisMethod validation, quality controlRoutine qualitative & quantitative analysis
Accreditation Manufactured under ISO 17034 & ISO/IEC 17025Characterized under ISO/IEC 17025Varies by manufacturer
Documentation Certificate of Analysis with certified value & uncertaintyCertificate of Analysis with characterization dataCertificate of Analysis with purity data
Traceability Metrologically traceable to SI unitsTraceability established, but may not be to SIGenerally not traceable to SI units

Orthogonal Analytical Approaches for Purity Verification

A single analytical technique is insufficient to declare a compound "pure." Impurities can be structural isomers, synthetic by-products, residual solvents, or degradation products, each of which may be invisible to a given method. Therefore, a multi-technique, or orthogonal, approach is required for a comprehensive purity assessment. The choice of method is dictated by the chemical properties of this compound and its likely impurities.

Caption: Orthogonal workflow for comprehensive purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone of forensic and synthetic chemistry labs for its high separation efficiency and definitive identification capabilities.[5][6] It is particularly adept at identifying volatile and semi-volatile impurities, including residual solvents from synthesis and closely related structural isomers.

  • Principle: The sample is vaporized and separated based on boiling point and polarity in a capillary column. Eluted compounds are then fragmented by electron ionization (EI), creating a unique mass spectrum ("fingerprint") that allows for structural elucidation.

  • Causality: For phenethylamines, GC-MS is invaluable. The fragmentation patterns often show characteristic ions resulting from alpha-cleavage of the amine side chain, providing clear structural information.[5] However, some larger or thermally labile molecules may degrade in the hot injector, necessitating derivatization or an alternative technique.

  • Experimental Protocol (GC-MS):

    • Sample Preparation: Accurately prepare a ~1 mg/mL solution of the reference standard in a volatile solvent like methanol or ethyl acetate.

    • Instrument Conditions:

      • Column: A non-polar or mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable for phenethylamine derivatives.

      • Injection: 1 µL, splitless or with a high split ratio (e.g., 50:1) to avoid column overload.

      • Inlet Temperature: 250 °C.

      • Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min. (This program must be optimized).

      • MS Transfer Line: 280 °C.

      • Ion Source: 230 °C.

      • Scan Range: 40-550 m/z.

    • Data Analysis: Integrate all peaks in the total ion chromatogram (TIC). Purity is often estimated by area percent (Area of Main Peak / Total Area of All Peaks) * 100. Identify impurities by comparing their mass spectra to libraries (e.g., NIST, Wiley).

High-Performance Liquid Chromatography (HPLC) with UV-Diode Array Detection (DAD)

HPLC is the workhorse for purity analysis in the pharmaceutical industry, ideal for non-volatile compounds and for accurately quantifying related substances.[7]

  • Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Separation occurs based on the analyte's differential partitioning between the two phases. A Diode Array Detector (DAD) measures absorbance across a range of UV wavelengths, providing spectral information that can help confirm peak identity and purity.

  • Causality: The benzodioxole ring system in the target molecule contains a strong chromophore, making it highly sensitive to UV detection. A reverse-phase C18 column is a logical starting point, as it effectively separates compounds based on hydrophobicity.[8][9] This method is crucial for detecting impurities that are not volatile enough for GC or that might co-elute in a GC system.

  • Experimental Protocol (HPLC-UV/DAD):

    • Sample Preparation: Accurately prepare a ~0.5 mg/mL solution in the mobile phase or a compatible solvent (e.g., 50:50 acetonitrile:water). Filter through a 0.45 µm syringe filter.

    • Instrument Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm particle size.

      • Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions. (Gradient must be optimized).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection: DAD, 210-400 nm. Monitor at a wavelength of maximum absorbance (e.g., ~285 nm).

    • Data Analysis: Calculate purity based on area percent at the primary monitoring wavelength. Peak purity algorithms using the DAD spectral data should be employed to check for co-eluting impurities.

Table 2: Hypothetical Purity Data Comparison

AnalyteTechniquePurity (Area %)Impurity 1 (RT/RI)Impurity 2 (RT/RI)
Lot AGC-MS99.2%0.5% (11.2 min)0.3% (13.5 min)
Lot AHPLC-UV99.5%0.3% (8.9 min)0.2% (10.1 min)
Lot BGC-MS98.1%1.1% (11.2 min)0.8% (14.1 min)
Lot BHPLC-UV98.5%0.9% (8.9 min)0.6% (11.5 min)
Note: RT = Retention Time. Discrepancies between techniques are expected and highlight the need for an orthogonal approach.
Quantitative NMR (qNMR) Spectroscopy

qNMR has emerged as a primary ratio method for purity determination, capable of providing SI-traceable results without requiring a reference standard of the analyte itself.[10][11]

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei contributing to it.[12][13] By adding a certified, stable internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated by comparing the integral of a specific analyte proton signal to the integral of a specific internal standard signal.[13]

  • Causality: This is the most powerful technique for assigning an absolute purity value to a reference standard. It is insensitive to most impurities unless their signals overlap with the analyte or internal standard signals chosen for quantification. This makes it an excellent self-validating system for certifying in-house or commercial standards.[10][12]

Caption: Workflow for purity determination by qNMR.

  • Experimental Protocol (¹H qNMR):

    • Preparation:

      • Select a suitable certified internal standard (e.g., maleic acid, dimethyl sulfone) that is stable, non-volatile, has protons that resonate in a clear region of the spectrum, and is soluble in the chosen NMR solvent.

      • Accurately weigh ~10 mg of the analyte and ~5 mg of the internal standard into the same vial using a microbalance. Record weights precisely.

      • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Acquisition:

      • Use a high-field NMR spectrometer (≥400 MHz).

      • Acquire a proton spectrum using quantitative parameters: long relaxation delay (d1 ≥ 5 * T₁ of the slowest relaxing proton), accurately calibrated 90° pulse, and sufficient scans for a high signal-to-noise ratio (>250:1).

    • Data Analysis & Calculation:

      • Carefully phase and baseline-correct the spectrum.

      • Integrate a well-resolved signal from the analyte (Iₓ) and a signal from the internal standard (Iₛₜₐ).

      • Calculate the purity (Pₓ) using the following formula:

        Pₓ (%) = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (mₛₜₐ / mₓ) * Pₛₜₐ

        Where:

        • I = Integral value

        • N = Number of protons for the integrated signal

        • M = Molar mass

        • m = mass

        • P = Purity of the standard

        • ₓ = analyte; ₛₜₐ = internal standard

Conclusion: A Synthesis of Methods for Authoritative Purity

The purity assignment of a reference standard for a compound like this compound cannot be reliably achieved with a single method. Each technique provides a unique lens through which to view the sample's composition.

  • GC-MS excels at identifying volatile impurities and confirming identity.

  • HPLC-UV is superior for quantifying non-volatile, UV-active related substances.

  • qNMR provides a direct, absolute measure of the main component's purity against a certified standard, effectively anchoring the entire analysis.

References

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A Comparative Guide to the Synthesis of Benzodioxole Amines: Yields and Methodologies with Various Reducing Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole moiety is a key structural feature in a multitude of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. The synthesis of amines derived from this scaffold is a critical step in the development of new chemical entities. This guide provides an in-depth, comparative analysis of common reductive amination strategies for the synthesis of benzodioxole amines, with a focus on the yields and practical considerations associated with different reducing agents. The information presented herein is intended to assist researchers in selecting the optimal synthetic route for their specific needs, balancing factors such as yield, selectivity, safety, and operational simplicity.

Introduction to Reductive Amination of Benzodioxole Derivatives

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced to the corresponding amine.[1][2] In the context of benzodioxole chemistry, commercially available starting materials like piperonal (3,4-methylenedioxybenzaldehyde) and 3,4-methylenedioxyphenyl-2-propanone (MDP2P) are common precursors.

The choice of reducing agent is paramount to the success of a reductive amination, directly impacting the reaction's yield, selectivity, and compatibility with other functional groups. This guide will compare the performance of several widely used reducing agents in the synthesis of benzodioxole amines.

Comparative Analysis of Reducing Agents

The selection of a reducing agent is a critical decision in the synthesis of benzodioxole amines. The following sections provide a detailed comparison of commonly employed reagents, highlighting their strengths and weaknesses.

Hydride Reducing Agents

Hydride reagents are a versatile class of reducing agents for reductive amination. Their reactivity and selectivity can be tuned by modifying the substituents on the boron or aluminum center.

  • Sodium Borohydride (NaBH₄) : A mild and inexpensive reducing agent, sodium borohydride is effective for the reduction of aldehydes and ketones.[3] In reductive aminations, it is typically added after the initial formation of the imine to avoid premature reduction of the starting carbonyl compound.[1][2] While cost-effective, this two-step, one-pot approach can sometimes lead to lower yields if imine formation is not complete or if the imine is unstable. However, in certain optimized procedures, such as the synthesis of 3,4-methylenedioxymethamphetamine (MDMA) from MDP2P, yields of at least 90% have been reported.[4]

  • Sodium Cyanoborohydride (NaBH₃CN) : The presence of the electron-withdrawing cyano group makes NaBH₃CN less reactive than NaBH₄.[5] This attenuated reactivity is highly advantageous for reductive aminations as it allows for the selective reduction of the protonated imine (iminium ion) in the presence of the starting aldehyde or ketone.[1][6][7] This selectivity enables a one-pot reaction where the carbonyl compound, amine, and reducing agent can be mixed together under mildly acidic conditions (pH ~6-7), often leading to cleaner reactions and higher yields compared to NaBH₄.[8] However, a significant drawback of NaBH₃CN is its high toxicity and the potential to generate toxic hydrogen cyanide gas, especially under acidic conditions.[5][9]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) : Often considered the reagent of choice for reductive amination, NaBH(OAc)₃ is a mild and selective reducing agent that offers several advantages over NaBH₃CN.[10] It is less toxic and does not generate cyanide byproducts. Its reactivity is also well-suited for the reduction of iminium ions over carbonyls, and it often provides higher yields and fewer side products compared to other methods.[10] Reactions with NaBH(OAc)₃ are typically carried out in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[2]

  • Lithium Aluminum Hydride (LiAlH₄) : A much more powerful reducing agent than the borohydrides, LiAlH₄ is capable of reducing a wider range of functional groups, including amides and nitriles.[8] While it can be used for reductive aminations, its high reactivity can lead to a lack of selectivity and the reduction of other functional groups within the molecule. It is also highly reactive with protic solvents, including water, and requires strictly anhydrous conditions for safe handling.[8]

Catalytic Hydrogenation

Catalytic hydrogenation is a green and efficient method for reductive amination, utilizing molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C).[11] This method is often high-yielding and avoids the use of stoichiometric metal hydride reagents, reducing waste. However, it requires specialized equipment for handling hydrogen gas under pressure and may not be suitable for substrates containing functional groups that are also susceptible to hydrogenation, such as alkenes or alkynes. For the synthesis of primary amines from ketones, a cobalt-based catalyst has been shown to be effective under mild conditions (50°C and 10 bar H₂ pressure).[12]

Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source.[3][13] A significant drawback of this reaction is the high temperatures typically required (160-170°C), which can lead to the formation of byproducts.[13] Furthermore, the primary product is often the N-formylated amine, which requires a subsequent hydrolysis step to yield the free amine, potentially lowering the overall yield.[3] While it is a one-pot procedure, the harsh conditions and potential for side reactions often make other methods preferable.[14]

Data Summary

The following table summarizes the comparative performance of different reducing agents in the synthesis of benzodioxole amines. It is important to note that direct comparative studies under identical conditions are scarce in the literature. The data presented is a synthesis of reported yields and conditions from various sources for the reductive amination of benzodioxole derivatives or closely related aromatic carbonyl compounds.

Reducing AgentSubstrateAmineYield (%)Temperature (°C)Reaction TimeKey AdvantagesKey Disadvantages
NaBH₄ MDP2PMethylamine>90[4]20[15]2 h[15]Inexpensive, readily available.Can reduce starting carbonyl, may require stepwise addition.
NaBH₃CN MDP2PMethylamineGood (unspecified)[14]Ambient[14]Not specifiedSelective for iminium ions, one-pot reaction.Highly toxic, generates cyanide waste.[5][9]
NaBH(OAc)₃ Aromatic Aldehydes/KetonesVariousGenerally high, often >90[10]Room Temperature2-24 h[10]High selectivity, high yields, non-toxic byproducts.[10]More expensive than NaBH₄.
Catalytic Hydrogenation (Co-catalyst) Aromatic KetonesAmmonia62-91[12]50-60[12]20 h[12]Green, high atom economy.Requires pressure equipment, catalyst can be sensitive.
Leuckart Reaction MDP2PFormamideModerate (unspecified)[16]165-170[17]24-36 h[17]One-pot, inexpensive reagents.High temperatures, often forms N-formyl byproduct, lower yields.[13][14]

Experimental Protocols

The following are representative, detailed experimental protocols for the synthesis of benzodioxole amines using different reducing agents. Safety Precaution: These protocols are for informational purposes only and should be carried out by qualified personnel in a well-equipped chemical laboratory with appropriate safety measures in place.

Protocol 1: Reductive Amination of Piperonal with Sodium Triacetoxyborohydride

This protocol is a general procedure for the reductive amination of an aldehyde with a primary amine using NaBH(OAc)₃.

Materials:

  • Piperonal (1.0 equiv)

  • Primary amine (e.g., methylamine, 1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of piperonal in DCE, add the primary amine at room temperature.

  • Stir the mixture for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCE (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Reductive Amination of MDP2P with Sodium Borohydride

This protocol describes the synthesis of MDMA from MDP2P using NaBH₄.

Materials:

  • 3,4-Methylenedioxyphenyl-2-propanone (MDP2P, 1.0 equiv)

  • Aqueous methylamine solution (40%)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

Procedure:

  • To a cold mixture of MDP2P in methanol, add the aqueous methylamine solution.[15]

  • Cool the mixture to below 20°C.[15]

  • Slowly add sodium borohydride in portions, maintaining the temperature below 20°C.[15]

  • After the addition is complete, allow the reaction mixture to stir at 20°C for 2 hours.[15]

  • Work-up of the reaction mixture typically involves acidification, extraction of neutral impurities, basification, and extraction of the amine product into an organic solvent.

  • The product can be isolated as the freebase or converted to a salt (e.g., hydrochloride) for purification by crystallization.

Protocol 3: Leuckart Reaction of MDP2P

This protocol is a general procedure for the Leuckart reaction to synthesize methamphetamine from P2P, which can be adapted for MDP2P.

Materials:

  • 3,4-Methylenedioxyphenyl-2-propanone (MDP2P, 1.0 equiv)

  • N-methylformamide (5.7 equiv)

  • 10 M Sodium hydroxide (NaOH) solution

  • 37% Hydrochloric acid (HCl)

Procedure:

  • To MDP2P, add N-methylformamide with stirring.[17]

  • Gradually heat the mixture to 165-170°C and maintain this temperature for 24-36 hours.[17]

  • Cool the reaction mixture to room temperature and add 10 M NaOH solution.[17]

  • Reflux the mixture for 2 hours.[17]

  • After cooling, separate the organic layer.

  • Add 37% HCl to the organic layer and reflux for another 2 hours to hydrolyze the N-formyl intermediate.[17]

  • After cooling, the product can be isolated by basification and extraction.

Visualization of Synthetic Pathways

Reductive Amination Workflow

G cluster_0 Reductive Amination Benzodioxole Aldehyde/Ketone Benzodioxole Aldehyde/Ketone Imine/Iminium Ion Intermediate Imine/Iminium Ion Intermediate Benzodioxole Aldehyde/Ketone->Imine/Iminium Ion Intermediate + Amine (Imine Formation) Amine (R-NH2) Amine (R-NH2) Benzodioxole Amine Product Benzodioxole Amine Product Imine/Iminium Ion Intermediate->Benzodioxole Amine Product + Reducing Agent (Reduction) Reducing Agent Reducing Agent

Caption: General workflow for the reductive amination of benzodioxole carbonyls.

Leuckart Reaction Pathway

G cluster_1 Leuckart Reaction Benzodioxole Ketone Benzodioxole Ketone N-Formyl Amine Intermediate N-Formyl Amine Intermediate Benzodioxole Ketone->N-Formyl Amine Intermediate + Formamide/Ammonium Formate (High Temperature) Formamide/Ammonium Formate Formamide/Ammonium Formate Benzodioxole Amine Product Benzodioxole Amine Product N-Formyl Amine Intermediate->Benzodioxole Amine Product Hydrolysis Hydrolysis (Acid/Base) Hydrolysis (Acid/Base)

Caption: Pathway of the Leuckart reaction, highlighting the N-formyl intermediate.

Conclusion

The synthesis of benzodioxole amines via reductive amination offers a range of options to the synthetic chemist. For high-yield, selective, and clean reactions with a broad substrate scope, sodium triacetoxyborohydride is often the superior choice, despite its higher cost. Sodium borohydride presents a more economical option, and with careful optimization of reaction conditions, can also provide high yields. Sodium cyanoborohydride offers excellent selectivity but is hampered by its toxicity. Catalytic hydrogenation is an attractive green alternative, particularly for large-scale synthesis, provided the appropriate equipment is available and the substrate is compatible. The Leuckart reaction , while historically significant, is generally less favorable due to its harsh conditions and lower yields of the desired free amine. The ultimate choice of reducing agent will depend on a careful consideration of the specific synthetic goals, available resources, and safety protocols.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Crossley, F. S., & Moore, M. L. (1944). Studies on the Leuckart Reaction. The Journal of Organic Chemistry, 09(6), 529–536. [Link]

  • Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135–146. [Link]

  • Leuckart, R. (1885). Ueber eine neue und eine ältere Methode zur Darstellung substituirter Amine. Berichte der deutschen chemischen Gesellschaft, 18(2), 2341–2344. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Review. Organic Process Research & Development, 16(6), 1156–1184. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Nair, A., et al. (2022). Improved Method of Synthesis of 1-(3',4'-methylene dioxyphenyl)-2-(methylamino) propane (mdma).
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  • Sorrell, T. N. (2002). Organic Chemistry (2nd ed.). University Science Books.
  • Swist, M., Wilamowski, J., & Parczewski, A. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Forensic Science International, 149(2-3), 181–192. [Link]

  • Verweij, A. M. (1992). Impurities in illicit amphetamine: a review.
  • Wallis, E. S., & Lane, J. F. (1946). The Leuckart Reaction. Organic Reactions, 3, 267-307.
  • Wikipedia contributors. (2023, December 19). Leuckart reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 21, 2026, from [Link]

  • Wikipedia contributors. (2024, January 28). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved February 21, 2026, from [Link]

  • Reddit. (2020, February 17). working with NaBH(CN)3. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic-Chemistry.org. (n.d.). Leuckart-Wallach Reaction. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Current medicinal chemistry, 9(23), 2023-2036.
  • Yang, L., Dai, R., Liu, W., & Deng, Y. (n.d.).
  • Kim, J., et al. (2020). Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis. PLoS ONE, 15(6), e0234429. [Link]

  • Ramachandran, P. V., & Gagare, P. D. (2017). Water-promoted, Open-flask Synthesis of Amine-boranes. Organic Syntheses, 94, 359-373. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Current organic chemistry, 10(11), 1225-1250.
  • Hutchins, R. O., & Natale, N. R. (1979). Sodium borohydride in acetic acid-a convenient reagent for the reduction of Schiff bases. The Journal of Organic Chemistry, 44(8), 1368-1369.
  • Zeynizadeh, B., & Faraji, F. (2008). Efficient and convenient reductive amination of aldehydes and ketones with NaBH4/zeolite H-ZSM-5. Journal of the Serbian Chemical Society, 73(10), 957-964.
  • Ramachandran, P. V., & Gagare, P. D. (2017). Synthesis of sodium borohydride for energy applications. Journal of Energy Chemistry, 26(6), 1073-1081.
  • Borch, R. F., & Durst, H. D. (1971). Reductive Amination with Sodium Cyanoborohydride: N,N -Dimethylcyclohexylamine. Organic Syntheses, 51, 10. [Link]

  • Afanasyev, O. A., et al. (2021). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 11(8), 983. [Link]

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  • Skinner, H. F., et al. (2008). A Novel Reducing Agent for the Reductive Amination of Phenyl-2-Propanone (P2P) and Methylamine – Sodium Triacetoxyborohydride (STAB).
  • CN108752310B - Preparation method of piperonal - Google P
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Safety Operating Guide

Proper Disposal Procedures: N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine is a secondary amine intermediate often utilized in the synthesis of bioactive alkaloids. Due to its structural characteristics (benzodioxole ring and secondary amine), it presents specific hazards regarding basicity, skin corrosion, and potential environmental persistence .

  • Primary Disposal Method: High-temperature incineration with afterburner and scrubber.

  • Prohibited Disposal: Do NOT flush down drains. Do NOT mix with oxidizing agents (risk of exothermic reaction or nitrosamine formation).

  • Immediate Hazard: Causes severe skin burns and eye damage (Category 1B). Treat as a corrosive base.

Chemical Profile & Hazard Identification

To dispose of this compound safely, you must understand why specific protocols are in place. This is not just "organic waste"; it is a reactive intermediate.

FeaturePropertyImplication for Disposal
Functional Group Secondary AmineHigh Basicity (pH > 11). Incompatible with acids and oxidizers. Can form carcinogenic nitrosamines if mixed with nitrating agents.
Core Structure 1,3-BenzodioxoleLipophilic. High potential for bioaccumulation if released into waterways. Requires thermal destruction (incineration) to break the dioxole ring.
Physical State Liquid/Oil (typically)Requires leak-proof secondary containment. Viscosity may change with temperature.
Reactivity NucleophilicReacts violently with acid chlorides, anhydrides, and strong oxidizers.

Pre-Disposal Stabilization & Segregation

Before this chemical leaves your bench, it must be stabilized. The most common cause of waste-stream accidents is improper segregation .

The Segregation Rule (The "Two-Stream" System)

You must segregate this amine into a specific waste stream to prevent dangerous side reactions.

  • Stream A (CORRECT): Basic Organic Waste.

    • Compatible with: Alcohols (Ethanol, Methanol), Ketones (Acetone), other non-halogenated organic bases.

    • Rationale: These solvents act as fuel during incineration.

  • Stream B (PROHIBITED): Oxidizers & Strong Acids. [1]

    • Do NOT mix with: Nitric Acid, Peroxides, Permanganates, or Chromic Acid.

    • Risk:[2][3] Immediate exothermic reaction, fire, or evolution of toxic NOₓ gases.

Spill Management (Immediate Contingency)

If a spill occurs during transfer:

  • Evacuate the immediate area if vapors are strong.

  • Neutralize cautiously with a weak acid absorbent (e.g., Citric acid-based spill kit) or use an inert absorbent (Vermiculite/Clay). Do not use strong mineral acids for neutralization as the heat of neutralization may vaporize the amine.

  • Collect absorbed material as hazardous solid waste (Label: "Amine-Contaminated Debris").

Step-by-Step Disposal Protocol

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and prevents diversion or environmental release.

Phase 1: Packaging
  • Container Selection: Use HDPE (High-Density Polyethylene) or Borosilicate Glass containers. Avoid metal containers (aluminum/zinc) which can corrode or react with strong bases.

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

Phase 2: Labeling

Your label is the primary communication tool for the disposal facility. It must be explicit.

  • Standard Label: "Hazardous Waste - Organic Alkali"

  • Constituents: List "this compound" clearly. Do not use abbreviations like "Amine Intermediate."

  • Hazard Checkbox: Mark [x] Corrosive and [x] Toxic.

Phase 3: The Destruction Workflow

The following diagram illustrates the "Chain of Custody" from your lab bench to final thermal destruction.

DisposalWorkflow cluster_prohibited PROHIBITED PATHS WasteGen Waste Generation (Lab Bench) Char Characterization (pH Check & ID) WasteGen->Char Identify Seg Segregation (Basic Organic Stream) Char->Seg Classify Pack Packaging (HDPE/Glass + Label) Seg->Pack Transfer Drain Sanitary Sewer Seg->Drain NEVER Trash Regular Trash Seg->Trash NEVER Storage Satellite Accumulation (Secondary Containment) Pack->Storage Secure Pickup EHS/3rd Party Pickup Storage->Pickup Manifest Incinerator High-Temp Incineration (>1000°C) Pickup->Incinerator Destruction

Figure 1: Cradle-to-Grave disposal workflow ensuring thermal destruction and preventing environmental release.

Regulatory Compliance & Diversion Control

Because this compound contains a benzodioxole ring and an amine tail, it bears structural similarity to controlled substance precursors (e.g., MDMA/MDPV analogs). While it may be a legitimate research chemical, disposal must be documented to prevent diversion.

  • Chain of Custody: Maintain a log of the volume synthesized vs. volume disposed. Discrepancies can trigger regulatory audits.

  • RCRA Classification (USA):

    • If disposed of as a pure substance, it may be classified as D002 (Corrosive) if the pH is >12.5.[4]

    • If mixed with flammable solvents, it carries the D001 (Ignitable) code.[4]

  • Destruction Certificate: Always request a "Certificate of Destruction" from your waste management vendor to close the loop on your liability.

References & Authority

  • Fisher Scientific. (2021). Safety Data Sheet: N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine (Analogous Structure). Retrieved from

  • US Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 1,3-Benzodioxole derivatives. Retrieved from

  • Sigma-Aldrich. (2023). Technical Bulletin: Handling and Disposal of Organic Amines. Retrieved from

Sources

Personal protective equipment for handling N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The "Precautionary Principle" applies immediately. As a Senior Application Scientist, I must clarify that N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine poses a dual-threat profile: Chemical Corrosivity (typical of secondary amines) and Pharmacological Potency (structural similarity to entactogens/psychoactive precursors like MBDB).

Do not treat this merely as a solvent or reagent.[1] Treat it as a High-Potency Active Pharmaceutical Ingredient (HPAPI) . Your safety protocol must prioritize containment to prevent both operator exposure and cross-contamination of other research lines.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. This molecule attacks biological systems through two vectors:

Hazard ClassMechanism of ActionCritical Risk
Corrosivity (Skin/Eye) High pH (pKa ~10-11) leads to saponification of skin lipids and irreversible protein denaturation in eyes.Permanent Eye Damage (Category 1) . Skin Burns (Category 1B).
Acute Toxicity Systemic absorption via inhalation or dermal contact. Benzodioxole moiety may inhibit CYP450 enzymes, altering metabolism of other substances.[2]Respiratory Sensitization & CNS effects.
Chemical Reactivity Reacts exothermically with acids and oxidizers. Incompatible with copper, brass, and zinc alloys.Formation of toxic Nitrosamines if exposed to nitrosating agents.

Personal Protective Equipment (PPE) Matrix

Standard nitrile exam gloves are insufficient for prolonged contact with secondary amines. Amines can permeate thin nitrile (< 0.1mm) in minutes without visible degradation.

A. Hand Protection (The "Double-Glove" Standard)

You must employ a Laminate Barrier strategy for all neat (undiluted) handling.

LayerMaterial RecommendationRationale
Inner Layer (Primary Barrier) Silver Shield® / 4H® (PE/EVOH Laminate) Impermeable to amines and aromatics. >8 hours breakthrough time. Note: These are loose-fitting; dexterity is low.
Outer Layer (Mechanical/Grip) Thick Nitrile (minimum 6 mil) Protects the fragile inner laminate glove from tears and provides grip. Acts as a splash guard.
Inspection Inflation Test Before donning, trap air in the glove and squeeze to check for pinholes.
B. Respiratory & Facial Protection

Engineering Controls (Fume Hood) are primary. PPE is secondary.

  • Primary Engineering Control: Chemical Fume Hood operating at 80–100 fpm face velocity.

  • Respiratory PPE (If outside hood): Full-face respirator with OV/P100 cartridges (Organic Vapor + HEPA).

    • Why P100? To capture any particulate salts if the amine has reacted with ambient acid vapors.

    • Why Full-Face? Half-masks leave eyes exposed to corrosive vapors.

  • Eye Protection: If working in a hood with the sash down, Chemical Splash Goggles (indirect vent) are mandatory. Safety glasses are unacceptable for corrosive liquids.

C. Body Protection[3][4][5][6]
  • Lab Coat: 100% Cotton or Nomex (Fire Resistant). Avoid synthetic blends that melt onto skin.

  • Apron: Chemical-resistant apron (Rubber or Neoprene) required during transfer of volumes > 50 mL.

PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for PPE selection based on the operation scale.

PPE_Decision_Logic Start Operation Type SmallScale Analytical / Small Scale (< 100 mg) Start->SmallScale PrepScale Peparative / Transfer (> 100 mg or Liquid Handling) Start->PrepScale HoodCheck1 Is Fume Hood Available? SmallScale->HoodCheck1 HoodCheck2 Is Fume Hood Available? PrepScale->HoodCheck2 StdPPE Standard PPE: - Nitrile Gloves (Double) - Lab Coat - Safety Glasses HoodCheck1->StdPPE Yes EnhancedPPE ENHANCED PPE: - Silver Shield/Laminate Gloves - Chemical Splash Goggles - Neoprene Apron HoodCheck1->EnhancedPPE No (Stop Work) HoodCheck2->EnhancedPPE Yes RespReq RESPIRATOR REQUIRED: Full-Face OV/P100 + Enhanced PPE HoodCheck2->RespReq No

Caption: Hierarchy of Controls for selecting PPE based on operational scale and engineering control availability.

Operational Protocol: The "Closed-Loop" Transfer

Trustworthiness Check: This protocol minimizes atmospheric exposure, protecting both the scientist and the compound's purity.

Objective: Transfer liquid amine from stock bottle to reaction vessel.

  • Preparation:

    • Don PPE: Laminate gloves (inner) + Nitrile (outer) + Goggles + Lab Coat.

    • Place a disposable absorbent pad in the fume hood.

    • Ensure a container of 1M HCl or Citric Acid is nearby for immediate neutralization of drips.

  • Weighing (Liquid):

    • Do not pour. Use a glass syringe with a long needle (or cannula).

    • Insert needle into stock bottle. Withdraw required volume.

    • Wipe the needle tip with a Kimwipe dampened in ethyl acetate before moving across the bench (prevents unseen micro-droplets).

  • Quenching Spills:

    • If a drop falls: Do not wipe immediately.

    • Cover the drop with the acidic solution (1M HCl) to convert the volatile freebase amine into a non-volatile salt.

    • Then wipe up with absorbent material.[1][3][4]

Emergency & Disposal Procedures

Spill Response Workflow

If a spill > 5mL occurs, evacuate the immediate area and follow this logic:

Spill_Response Spill Spill Detected (> 5mL) Assess Assess Vapors (Ammonia-like odor?) Spill->Assess Evacuate Evacuate Lab Call EHS Assess->Evacuate Strong Odor/No Hood Contain Don Full PPE (Respirator + Laminate Gloves) Assess->Contain Contained in Hood Neutralize Apply Neutralizer (Citric Acid / Dilute HCl) Contain->Neutralize Absorb Absorb with Vermiculite (Do not use paper towels alone) Neutralize->Absorb Waste Dispose as Hazardous Chemical Waste Absorb->Waste

Caption: Step-by-step logic for managing an amine spill, prioritizing neutralization.

Disposal Protocol

Never dispose of freebase amines directly into organic solvent waste drums (risk of exothermic reaction with acidic waste streams).

  • Neutralization: Dissolve waste amine in excess 1M HCl or H2SO4. Check pH to ensure it is < 5.

  • Labeling: Label the waste container clearly as "Acidic Organic Waste - Contains Amine Salts."

  • Segregation: Keep separate from Oxidizing Waste (Nitric acid/Peroxides) to prevent formation of explosive mixtures or nitrosamines.

References

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards - Amines. Centers for Disease Control and Prevention. [Link]

  • American Chemistry Council. Polyurethane Amine Catalysts: Guidelines for Safe Handling and Disposal.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.